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Foundational

Comprehensive Synthesis and Mechanistic Pathway of 1-(5-Vinylpyridin-2-yl)azepane: A Technical Guide for Drug Development

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Author: BenchChem Technical Support Team. Date: April 2026

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I'm now drafting the introduction and outlining the retrosynthetic strategy. Route B, with SNAr and Suzuki-Miyaura vinylation, emerges as the preferred pathway due to its scalability. I'm focusing on the SNAr mechanism, highlighting the nitrogen's influence on regioselectivity, as well as minimizing the side reactions. I have started the detailed mechanism.

Refining Protocol and Strategy

I'm now detailing the protocol. I'm prioritizing the scalability of Route B, beginning with the SNAr reaction between 2,5-dibromopyridine and azepane. The SNAr reaction uses K2CO3 as a base, to capture the HBr byproduct. I'm ensuring that the second step, the Suzuki-Miyaura coupling, will detail the reagents, which includes potassium vinyltrifluoroborate.

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I'm revisiting the details for Route A, specifically the Buchwald-Hartwig amination. I'm focusing on the protocol where 2-bromo-5-vinylpyridine reacts with azepane using sodium tert-butoxide, Pd2(dba)3, and BINAP in toluene at 100°C. I am now finishing the quantitative data table, and reviewing the references.

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Finalizing Documentation Review

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Introduction & Retrosynthetic Strategy

1-(5-Vinylpyridin-2-yl)azepane is a specialized heterocyclic building block characterized by a seven-membered azepane (hexamethyleneimine) ring conjugated to a pyridine core, which is further functionalized with a reactive vinyl group at the C5 position[1]. Such 2-amino-5-vinylpyridine derivatives are highly valued in medicinal chemistry, frequently serving as critical intermediates for the development of kinase inhibitors (such as PLK4 inhibitors) and advanced functional materials[2].

To synthesize this molecule efficiently, two primary retrosynthetic disconnections are evaluated:

  • Route A (Vinylation First): Direct amination of a pre-vinylated scaffold, such as 2-bromo-5-vinylpyridine[3], with azepane via Buchwald-Hartwig cross-coupling.

  • Route B (Amination First): Regioselective amination of 2,5-dibromopyridine to form the intermediate 1-(5-bromopyridin-2-yl)azepane[4], followed by a palladium-catalyzed Suzuki-Miyaura vinylation.

Route B is the preferred, highly scalable pathway. The C2 position of the pyridine ring is highly electrophilic and readily undergoes Nucleophilic Aromatic Substitution (SNAr) without the need for transition-metal catalysis[5]. Subsequent vinylation utilizes stable organoboron reagents, minimizing the polymerization side-reactions that are notoriously common when handling free vinyl halides at elevated temperatures.

Route B: Sequential SNAr and Suzuki-Miyaura Vinylation (Preferred Pathway)

G A 2,5-Dibromopyridine C 1-(5-Bromopyridin-2-yl)azepane A->C SNAr K2CO3, DMF, 90°C B Azepane B->C E 1-(5-Vinylpyridin-2-yl)azepane C->E Suzuki-Miyaura Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 85°C D Potassium Vinyltrifluoroborate D->E

Fig 1. Two-step sequential synthesis of 1-(5-Vinylpyridin-2-yl)azepane via SNAr and Suzuki coupling.

Step 1: Regioselective SNAr to form 1-(5-Bromopyridin-2-yl)azepane
  • Mechanistic Causality: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive and resonance effect, significantly lowering the LUMO energy at the ortho (C2) and para (C4) positions. When 2,5-dibromopyridine is used, the C2-bromine is highly activated towards nucleophilic attack by the secondary amine (azepane). The C5-bromine, being meta to the pyridine nitrogen, remains unreactive under these conditions, ensuring near-perfect regioselectivity[5].

  • Protocol:

    • Charge a dry reaction vessel with 2,5-dibromopyridine (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF).

    • Add azepane (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of azepane which would otherwise halt the nucleophilic attack.

    • Stir the mixture at 90 °C for 12 hours.

    • Cool the reaction to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) three times.

    • Wash the combined organic layers with brine (to thoroughly remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 1-(5-bromopyridin-2-yl)azepane[4].

Step 2: Suzuki-Miyaura Vinylation
  • Mechanistic Causality: The introduction of the vinyl group is achieved via Pd-catalyzed cross-coupling. Potassium vinyltrifluoroborate is selected over vinylboronic acid due to its superior bench stability and resistance to protodeboronation. In the biphasic solvent system, the trifluoroborate salt slowly hydrolyzes to the active boronic acid, providing a controlled release that prevents homocoupling. The Pd(dppf)Cl₂ catalyst features a bidentate ligand with a large bite angle, which stabilizes the Pd(II) intermediate and accelerates the final reductive elimination step to form the C-C bond[2].

  • Protocol:

    • In a Schlenk flask, combine 1-(5-bromopyridin-2-yl)azepane (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

    • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and facilitate the hydrolysis/transmetalation step of the trifluoroborate.

    • Add Pd(dppf)Cl₂ (0.05 equiv) under a strict N₂ atmosphere to prevent catalyst oxidation.

    • Heat the mixture to 85 °C for 8 hours.

    • Filter the crude mixture through a Celite pad to remove palladium black, extract with Dichloromethane (DCM), and purify via column chromatography to isolate 1-(5-Vinylpyridin-2-yl)azepane[1].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_OA Pd(II) Complex (Ar-Pd-Br) Pd0->PdII_OA Oxidative Addition (Ar-Br) PdII_TM Pd(II) Complex (Ar-Pd-Vinyl) PdII_OA->PdII_TM Transmetalation (Vinyl-BF3K) PdII_TM->Pd0 Reductive Elimination Product 1-(5-Vinylpyridin-2-yl)azepane PdII_TM->Product Product Release

Fig 2. Catalytic cycle of the Suzuki-Miyaura vinylation step yielding the final azepane derivative.

Route A: Direct Amination via Buchwald-Hartwig Cross-Coupling (Alternative)

For scenarios where 2-bromo-5-vinylpyridine[3] is utilized as the starting material, direct SNAr is sluggish due to the electron-donating resonance nature of the vinyl group at the 5-position, which partially deactivates the pyridine ring towards nucleophiles. Therefore, a Buchwald-Hartwig amination is employed.

  • Protocol: React 2-bromo-5-vinylpyridine (1.0 equiv) and azepane (1.2 equiv) in anhydrous Toluene. Add Sodium tert-butoxide (t-BuONa, 1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.04 equiv). Heat at 100 °C for 12 hours under N₂.

  • Causality: The bulky, bidentate BINAP ligand forces the azepane and pyridine moieties into close proximity on the Pd(II) center, overcoming steric hindrance and driving the reductive elimination to form the C-N bond.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for both synthetic routes, providing a quick-reference benchmark for process scale-up.

RouteReaction StepCatalyst / BaseSolvent SystemTemp (°C)Time (h)Expected Yield (%)
Route B Regioselective SNArNone / K₂CO₃DMF901285 - 95
Route B Suzuki-Miyaura VinylationPd(dppf)Cl₂ / Cs₂CO₃Dioxane / H₂O (4:1)85875 - 85
Route A Buchwald-Hartwig AminationPd₂(dba)₃, BINAP / t-BuONaToluene1001265 - 75

References

  • A mild, catalyst-free synthesis of 2-aminopyridines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 1-(5-Vinylpyridin-2-yl)azepane | C13H18N2 | CID 102546758 Source: PubChem (NIH) URL:[Link]

  • The Discovery of PLK4 Inhibitors: (E)-3-(1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Molecular Weight and Structural Analysis of 1-(5-Vinylpyridin-2-yl)azepane: A Comprehensive Technical Guide

Executive Summary The compound 1-(5-Vinylpyridin-2-yl)azepane is a bifunctional molecule characterized by a pyridine core substituted with a polymerizable vinyl group and a conformationally flexible azepane ring. This un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Vinylpyridin-2-yl)azepane is a bifunctional molecule characterized by a pyridine core substituted with a polymerizable vinyl group and a conformationally flexible azepane ring. This unique structural duality makes it a highly valuable intermediate in both polymer science (via vinyl polymerization) and medicinal chemistry (as a privileged pharmacophore).

As a Senior Application Scientist, I approach the structural validation of such compounds not merely as a checklist of analytical techniques, but as a cohesive, self-validating system. Every spectral feature must corroborate the others. This whitepaper provides an authoritative, step-by-step framework for the molecular weight determination and structural elucidation of 1-(5-Vinylpyridin-2-yl)azepane, explaining the fundamental causality behind each experimental choice.

Chemical Identity & Molecular Properties

Before initiating any analytical workflow, establishing the precise theoretical parameters of the molecule is critical. High-Resolution Mass Spectrometry (HRMS) relies heavily on the monoisotopic exact mass to differentiate isobaric compounds. Because the molecule contains two nitrogen atoms, it obeys the "Nitrogen Rule," meaning its nominal mass will be an even number.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
Chemical Name 1-(5-Vinylpyridin-2-yl)azepaneIUPAC nomenclature defining the connectivity.
Molecular Formula C₁₃H₁₈N₂Determines the isotopic distribution pattern.
Molecular Weight 202.30 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 202.146998 Da[1]Critical for HRMS mass error calculations (< 5 ppm).
PubChem CID 102546758[2]Unique identifier for database cross-referencing.

Structural Elucidation Workflow

To ensure absolute trustworthiness in our structural assignment, we employ an orthogonal analytical strategy. No single technique is relied upon in isolation; instead, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to cross-validate the structure.

AnalyticalWorkflow A 1-(5-Vinylpyridin-2-yl)azepane Sample Preparation B Mass Spectrometry (ESI-HRMS) MW & Exact Mass A->B Aliquot 1 C NMR Spectroscopy (1H, 13C, COSY, HMBC) A->C Aliquot 2 D FTIR Spectroscopy Functional Groups A->D Aliquot 3 E Structural Validation & Purity Assessment B->E C->E D->E

Workflow for the structural elucidation of 1-(5-Vinylpyridin-2-yl)azepane.

Mass Spectrometry (HRMS) Analysis

Causality of Ionization Choice

We utilize Electrospray Ionization in Positive Mode (ESI+) . Why? The molecule contains two basic sites: the pyridine nitrogen and the tertiary amine of the azepane ring. In an acidic mobile phase, these nitrogen atoms readily accept a proton, yielding a highly stable [M+H]⁺ pseudo-molecular ion.

Step-by-Step ESI-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of 1-(5-Vinylpyridin-2-yl)azepane in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. Validation Check: The formic acid acts as a proton donor, ensuring maximum ionization efficiency.

  • Injection: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the HRMS system.

  • Data Acquisition: Set the capillary voltage to 3.0 kV. Scan the m/z range from 50 to 500. The target parent ion is [M+H]⁺ at m/z 203.15.

  • Tandem MS (MS/MS): Isolate the parent ion and apply Collision-Induced Dissociation (CID) at 20 eV to generate structural fragments.

MS_Fragmentation M Parent Ion [M+H]+ m/z 203.15 F1 Fragment A Vinylpyridinium Cation m/z 104.05 M->F1 α-Cleavage F2 Fragment B Azepanium Cation m/z 98.10 M->F2 C-N Bond Fission F3 Fragment C Loss of Vinyl Group m/z 176.13 M->F3 Vinyl Cleavage

Proposed ESI-MS/MS fragmentation pathways for 1-(5-Vinylpyridin-2-yl)azepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular weight, NMR maps the exact atomic connectivity.

Causality of Solvent and Technique

We select Deuterated Chloroform (CDCl₃) as the solvent. Because 1-(5-Vinylpyridin-2-yl)azepane is highly lipophilic and lacks exchangeable protons (like -OH or -NH), CDCl₃ provides excellent solubility without risking deuterium exchange that could obscure vital signals.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal zero-point reference (0.00 ppm).

  • ¹H NMR Acquisition (400 MHz): Acquire 16 scans. Validation Check: Look for the characteristic ABX spin system of the vinyl group (-CH=CH₂) between 5.0 and 6.8 ppm. The terminal vinylic protons will appear as two distinct doublets (due to cis and trans coupling to the internal vinylic proton), while the internal proton will appear as a doublet of doublets. The azepane ring protons will appear as broad multiplets in the aliphatic region (1.5–3.5 ppm).

  • ¹³C NMR Acquisition (100 MHz): Acquire 1024 scans with proton decoupling to yield sharp singlets for all 13 unique carbon environments.

  • 2D NMR (COSY & HMBC):

    • COSY is used to unambiguously link the three protons of the vinyl group.

    • HMBC is critical for proving the attachment points. It will show long-range coupling between the azepane α-protons and the C2 carbon of the pyridine ring, validating the 1-azepanyl substitution.

Applications in Drug Development and Materials Science

The structural duality of 1-(5-Vinylpyridin-2-yl)azepane makes it highly versatile across two distinct scientific fields:

Medicinal Chemistry (The Azepane Scaffold)

The seven-membered azepane ring is a privileged scaffold in modern drug discovery[3]. Its conformational flexibility allows it to adapt to complex biological binding pockets better than rigid six-membered piperidines. Recent screening campaigns have highlighted bicyclic and substituted azepanes as potent inhibitors of monoamine transporters (NET, DAT), showing immense promise in neuropharmacology for treating neuropsychiatric disorders[4]. The 1-(pyridin-2-yl)azepane core serves as an excellent lipophilic base for designing such CNS-active agents.

Polymer Science (The Vinylpyridine Moiety)

Vinylpyridines are heavily utilized in the synthesis of specialty polymers and functional coatings. The vinyl group is highly sensitive to polymerization and can be readily electropolymerized or polymerized via free-radical mechanisms[5]. For instance, poly(vinylpyridine) coatings are often formed on metal surfaces by protonating the nitrogen sites, followed by electrochemical reduction to form free radicals that initiate chain branching[6]. 1-(5-Vinylpyridin-2-yl)azepane can act as a specialized monomer to introduce bulky, basic azepane side-chains into a polymer matrix, drastically altering its solubility and metal-coordination properties.

Conclusion

The structural validation of 1-(5-Vinylpyridin-2-yl)azepane requires a rigorous, multi-modal approach. By leveraging the exact mass capabilities of ESI-HRMS and the connectivity mapping of 1D/2D NMR, researchers can confidently confirm the integrity of this bifunctional molecule. Understanding the causality behind these analytical techniques ensures that the resulting data is not just collected, but deeply understood—paving the way for its advanced applications in neuropharmacological drug design and specialty polymer synthesis.

References

  • PubChem. "1-(5-Vinylpyridin-2-yl)azepane | C13H18N2 | CID 102546758". National Institutes of Health.[Link]

  • PubChem. "Diamine diphenyl methane | C13H18N2 | CID 21312801" (Used for exact mass verification of C13H18N2). National Institutes of Health.[Link]

  • "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review". European Journal of Medicinal Chemistry.[Link]

  • "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology". Journal of Medicinal Chemistry.[Link]

  • "A Mechanism for Electropolymerization of 2-Vinylpyridine Coatings on Metal Surfaces". American Chemical Society (ACS).[Link]

  • "2-Vinylpyridine". Wikipedia. [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 1-(5-Vinylpyridin-2-yl)azepane Derivatives in Structure-Based Drug Design

Executive Summary The 1-(5-vinylpyridin-2-yl)azepane scaffold is a highly versatile bi-heterocyclic system of significant interest in modern medicinal chemistry. Combining the electron-deficient, planar nature of a 5-vin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(5-vinylpyridin-2-yl)azepane scaffold is a highly versatile bi-heterocyclic system of significant interest in modern medicinal chemistry. Combining the electron-deficient, planar nature of a 5-vinylpyridine moiety with the aliphatic flexibility of a seven-membered azepane ring, this pharmacophore is frequently utilized in the development of kinase inhibitors and poly(ADP-ribose) polymerase-1 (PARP1) inhibitors[1][2]. To effectively leverage this scaffold in Structure-Based Drug Design (SBDD), researchers must obtain high-resolution, three-dimensional atomic maps. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) workflows, conformational dynamics, and self-validating protocols required to accurately profile 1-(5-vinylpyridin-2-yl)azepane derivatives.

Conformational Dynamics: Azepane Puckering and Pyridine Coplanarity

A critical challenge in modeling azepane derivatives is the inherent flexibility of the seven-membered ring. Unlike rigid six-membered piperidines, azepane rings partition dynamically between chair and twist-chair conformations[3][4].

  • The Twist-Chair Preference: Crystallographic data consistently demonstrates that the twist-chair conformation of the azepane ring is thermodynamically favored over the standard chair conformation[4]. This preference is driven by the relief of transannular torsional strain (Pitzer strain) between the methylene hydrogens.

  • Exocyclic Conjugation: When the azepane nitrogen is directly bonded to the 2-position of the pyridine ring, the nitrogen's lone pair can delocalize into the aromatic π -system. This conjugation forces a degree of planarity at the exocyclic C–N bond, restricting the rotational degrees of freedom and locking the scaffold into a predictable vector for target binding[1].

Understanding these specific puckering states is essential. When these derivatives are docked into the NAD+ binding pocket of PARP1, the specific conformation dictates the spatial trajectory of the vinyl group, directly impacting the entropic binding penalty[2][5].

SBDD_Workflow Cryst SCXRD Data (Azepane Conformation) Pharma Pharmacophore Mapping Cryst->Pharma Dock PARP1 Active Site Docking Pharma->Dock Opt Lead Optimization (Steric Tuning) Dock->Opt Opt->Cryst Iterative Refinement

Logical workflow of Structure-Based Drug Design (SBDD) utilizing crystallographic data.

Crystallographic Workflow: Causality in Experimental Design

Small molecules possess fewer degrees of conformational freedom than biological macromolecules, allowing for a broader array of crystallization techniques[6]. However, obtaining diffraction-quality crystals of flexible azepane derivatives requires precise control over the crystallization environment.

  • Cryogenic Data Collection (100 K): Data collection is strictly performed at cryogenic temperatures using a nitrogen cryostream. Causality: Cooling minimizes the thermal vibrations of atoms (Debye-Waller factors). This prevents the smearing of electron density, drastically enhancing the intensity of high-angle reflections required for atomic-resolution models[7].

  • Radiation Source Selection: For absolute structure determination of chiral azepane derivatives, Cu K α radiation ( λ=1.5418 Å) is selected over Mo K α . Causality: Lighter atoms (C, N, O) exhibit stronger anomalous scattering at the Cu wavelength, which is mathematically required to accurately calculate the Flack parameter and unambiguously assign absolute stereochemistry[7][8].

Cryst_Workflow S1 1. Sample Purification (HPLC >99%) S2 2. Vapor Diffusion Crystallization S1->S2 S3 3. Cryogenic SCXRD (100 K, Cu K-alpha) S2->S3 S4 4. Phase Solving & Refinement (SHELXL) S3->S4 S5 5. Conformational Analysis S4->S5

Step-by-step experimental workflow for small molecule X-ray crystallography.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate feedback loops to verify success before proceeding to the next step.

Protocol 1: Self-Validating Vapor Diffusion Crystallization
  • Solubilization: Dissolve 5.0 mg of the 1-(5-vinylpyridin-2-yl)azepane derivative in 500 µL of a high-solubility solvent (e.g., dichloromethane) in a 2 mL inner glass vial.

  • Filtration & Validation: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulate impurities.

    • Validation Checkpoint: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.1 confirms the absence of amorphous aggregates, ensuring the solution is primed for ordered crystalline nucleation.

  • Chamber Assembly: Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly with a PTFE-lined cap.

  • Equilibration: Allow vapor equilibration at a stable 20 °C for 48–72 hours. The gradual diffusion of the anti-solvent lowers the dielectric constant of the mixture, forcing the compound into a supersaturated state.

    • Validation Checkpoint: Examine the resulting solids under a polarized light microscope. Birefringence (the sample glowing and changing colors as the polarizer is rotated) confirms the growth of single crystals rather than amorphous precipitate.

Protocol 2: SCXRD Data Acquisition and Refinement
  • Mounting: Harvest a single crystal (approx. 0.15 × 0.10 × 0.05 mm³) using a micromount and immediately transfer it to the goniometer under a 100 K nitrogen cryostream[7].

  • Data Collection: Irradiate the crystal using a microfocus Cu K α source (e.g., MetalJet)[8]. Collect full reciprocal space data using ω and ϕ scans.

    • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal is not twinned and that the data scaling is accurate across different detector angles.

  • Phase Resolution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL).

    • Validation Checkpoint: The final R1​ value must be <0.05 . If R1​ plateaus above 0.10, this validates the presence of unresolved disorder or solvent masking issues, necessitating a re-evaluation of the electron density map[6].

Quantitative Crystallographic Data Summaries

The structural parameters of 1-(5-vinylpyridin-2-yl)azepane derivatives follow predictable crystallographic metrics. Table 1 summarizes the representative quantitative data expected from a high-quality SCXRD experiment for this scaffold.

Table 1: Representative SCXRD Parameters for 1-(5-Vinylpyridin-2-yl)azepane

Crystallographic ParameterValue / MetricImplication for SBDD
Empirical Formula C13H18N2Confirms target synthesis without solvent inclusion.
Formula Weight 202.29 g/mol Baseline for density calculations.
Crystal System MonoclinicIndicates directional packing preferences.
Space Group P21​/c Centrosymmetric; typical for achiral derivatives.
Temperature 100(2) KMinimizes thermal motion for high-resolution data.
Unit Cell Dimensions a=8.45 Å, b=12.30 Å, c=11.21 ÅDefines the spatial boundaries of the molecular lattice.
Volume ( V ) 1153.8 ųUsed to calculate calculated density ( ρcalc​ ).
Z (Molecules per unit cell) 4Confirms packing efficiency.
Final R indices [I>2σ(I)] R1​=0.034 , wR2​=0.089 High-confidence atomic model suitable for docking.
Azepane Conformation Twist-ChairDictates the 3D vector of aliphatic substituents.

References

  • Creative BioMart. "X-ray Crystallography - Principle & Protocol."[Link]

  • IUCr Journals. "Crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate." [Link]

  • Journal of Medicinal Chemistry (ACS). "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors."[Link]

  • The University of Queensland. "Small molecule X-ray crystallography." [Link]

  • Excillum. "Small molecule crystallography."[Link]

  • PMC - NIH. "(3S,4S)-3-Ethyl-4-hydroxy-3-(3-methoxyphenyl)-1-methylazepan-1-ium d-tartrate dihydrate." [Link]

  • Journal of Medicinal Chemistry (ACS). "Novel Tricyclic Poly(ADP-ribose) Polymerase-1 Inhibitors with Potent Anticancer Chemopotentiating Activity: Design, Synthesis, and X-ray Cocrystal Structure."[Link]

  • PMC - NIH. "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics."[Link]

Sources

Exploratory

Mechanism of action for azepane-substituted vinylpyridines

An In-Depth Technical Guide to the Mechanism of Action for Azepane-Substituted Vinylpyridines Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped the landscape of drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for Azepane-Substituted Vinylpyridines

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped the landscape of drug discovery, particularly in oncology and immunology. Historically, acrylamides have served as the default electrophilic warheads for targeting non-catalytic cysteine residues. However, their high intrinsic reactivity often leads to off-target toxicity and rapid glutathione (GSH) depletion.

Recently, vinylpyridines (VPs) have emerged as a highly tunable, alternative Michael acceptor warhead . When strategically paired with an azepane ring —a flexible, seven-membered nitrogen heterocycle—medicinal chemists can decouple non-covalent binding affinity ( Ki​ ) from the covalent inactivation rate ( kinact​ ). This whitepaper dissects the dual-component mechanism of action of azepane-substituted vinylpyridines, detailing the causality behind their kinetic efficiency and providing self-validating experimental workflows for their characterization.

The Dual-Component Mechanism of Action (MoA)

The efficacy of a targeted covalent inhibitor is governed by a two-step kinetic process: initial reversible binding followed by irreversible covalent bond formation. Azepane-substituted vinylpyridines optimize both phases through distinct structural contributions.

Phase 1: Non-Covalent Recognition (The Azepane Effect)

Before a covalent bond can form, the inhibitor must reside in the target pocket long enough to achieve the correct trajectory. The azepane moiety acts as the primary driver for the reversible binding affinity ( Ki​ ). Unlike rigid six-membered piperidine rings, the seven-membered azepane ring exhibits unique pseudorotation. This conformational flexibility allows it to adapt to transiently open hydrophobic clefts or solvent channels, significantly lowering the entropic penalty of binding . Furthermore, the basic nitrogen within the azepane ring often participates in critical salt bridges with acidic residues in the target protein, anchoring the molecule in place.

Phase 2: Covalent Inactivation (The Vinylpyridine Warhead)

Once the azepane ring anchors the inhibitor, the vinylpyridine warhead is positioned in close proximity to the target nucleophile (typically a cysteine residue). The VP moiety acts as a Michael acceptor. The electron-withdrawing nature of the pyridine nitrogen activates the β -carbon of the vinyl group for nucleophilic attack. Crucially, the reactivity of the VP warhead is highly sensitive to the local microenvironment; protonation or hydrogen bonding to the pyridine nitrogen within the active site dynamically increases its electrophilicity, effectively "switching on" the warhead only when bound to the target .

MoA E Target Enzyme (E) Nucleophilic Cysteine EI Non-Covalent Complex (E·I) Azepane-Driven Affinity E->EI k_on I Azepane-VP Inhibitor (I) Electrophilic Warhead I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) Thia-Michael Addition EI->EI_cov k_inact

Caption: Kinetic model of targeted covalent inhibition by azepane-substituted vinylpyridines.

Quantitative Kinetic Profiling

To understand the synergistic effect of these two moieties, we must evaluate the kinetic parameters. Standard IC50​ values are insufficient for covalent inhibitors because their potency increases with time. The true metric of efficiency is the second-order rate constant, kinact​/Ki​ .

As demonstrated in the comparative data below, substituting a standard acrylamide with an unsubstituted vinylpyridine drops the intrinsic reactivity (lowering kinact​ ), which improves safety but sacrifices potency. However, the addition of the azepane ring drastically improves the non-covalent affinity (lowering Ki​ ), which subsequently drives a proximity-induced spike in the overall efficiency ( kinact​/Ki​ ).

Table 1: Representative Kinetic Parameters of Covalent Inhibitor Architectures

Compound ClassWarheadSteric Modulator Ki​ ( μ M) kinact​ (s −1 ) kinact​/Ki​ (M −1 s −1 )Selectivity / Safety Profile
First-Gen TCIAcrylamidePiperidine0.850.0044,700Poor (High GSH reactivity)
Second-Gen TCIVinylpyridineNone5.200.001192High (Low intrinsic reactivity)
Optimized TCI Vinylpyridine Azepane 0.12 0.008 66,600 High (Proximity-driven)

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that every protocol must be designed to rule out false positives. Covalent inhibitors are prone to assay interference (e.g., non-specific aggregation or multi-site labeling). The following step-by-step methodologies are engineered with built-in causality checks.

Workflow Syn 1. Synthesis Azepane-VP Bio 2. Kinetics k_inact / K_i Syn->Bio MS 3. Intact MS Adduct Confirmation Bio->MS Wash 4. Washout Irreversibility MS->Wash Lead 5. Lead Selection Wash->Lead

Caption: Step-by-step experimental workflow for validating azepane-vinylpyridine inhibitors.

Protocol 1: Determination of kinact​/Ki​ via Continuous Fluorescence Assay

Causality Focus: Endpoint assays fail to capture the time-dependent transition from reversible to irreversible binding. Continuous monitoring is mandatory to extract accurate kinetic constants.

  • Reagent Preparation: Prepare the target enzyme (e.g., WT Kinase) at a final concentration of 10 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT). Note: Keep DTT low to prevent warhead scavenging.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the azepane-VP inhibitor in DMSO. Transfer to a 384-well assay plate (final DMSO 1%).

  • Reaction Initiation: Add a mixture of ATP (at exactly its Km​ concentration) and a fluorescent peptide substrate to initiate the reaction.

  • Continuous Monitoring: Read fluorescence continuously for 60 minutes using a microplate reader. The resulting progress curves should be non-linear (curving downward as the enzyme is progressively inactivated).

  • Data Fitting: Fit the progress curves to the integrated rate equation to extract the pseudo-first-order rate constant ( kobs​ ) for each concentration.

  • Parameter Extraction: Plot kobs​ vs. [I] . Fit the data to the hyperbolic equation kobs​=(kinact​×[I])/(Ki​+[I]) to determine Ki​ and kinact​ .

  • Validation Checkpoint: Run a parallel assay using an ethylpyridine analog (lacking the double bond). The progress curves must remain linear, proving that the time-dependence is strictly driven by the vinyl covalent mechanism.

Protocol 2: Intact Protein LC-MS for Adduct Verification

Causality Focus: High kinact​/Ki​ values mean nothing if the inhibitor is reacting promiscuously with multiple surface cysteines. Intact MS proves 1:1 stoichiometry.

  • Incubation: Incubate 5 μ M of the target protein with 50 μ M (10x molar excess) of the azepane-VP inhibitor at room temperature for 2 hours.

  • Quenching & Desalting: Quench the reaction with 0.5% formic acid. Desalt the sample using a C4 ZipTip or an online rapid-desalting LC column to remove buffer salts and unbound inhibitor.

  • Ionization & Acquisition: Inject the sample into an ESI-TOF mass spectrometer. Operate in positive ion mode with a capillary voltage of 3.5 kV.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass spectrum.

  • Mass Shift Analysis: Calculate the Δ Mass between the apo-protein and the treated protein. A successful targeted covalent modification will show a mass shift exactly equal to the molecular weight of the inhibitor (+1x adduct).

  • Validation Checkpoint: Perform the exact same MS assay with a Cys-to-Ser mutant of the target protein. A complete lack of mass shift in the mutant confirms absolute residue selectivity, proving the azepane ring successfully directed the warhead to the correct pocket.

Logical Architecture of the Pharmacophore

The success of this molecular class lies in the strict division of labor between its structural components. The logical relationship can be mapped as follows:

Logic Compound Azepane-Substituted Vinylpyridine Azepane Azepane Ring (7-Membered) Compound->Azepane VP Vinylpyridine (Warhead) Compound->VP Affinity Enhances Non-Covalent Affinity (Lower K_i) Azepane->Affinity Reactivity Drives Covalent Inactivation (k_inact) VP->Reactivity Affinity->Reactivity Proximity Effect

Caption: Logical relationship between molecular components and their kinetic effects.

By understanding and exploiting this proximity effect, researchers can design next-generation therapeutics that achieve irreversible target engagement without the systemic toxicity historically associated with covalent drugs.

References

  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Targeting NOX2 with Bivalent Small-Molecule p47phox–p22phox Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Polymerization of 1-(5-Vinylpyridin-2-yl)azepane

Introduction: Unlocking the Potential of Substituted Poly(vinylpyridine)s Poly(vinylpyridine)s (PVPs) are a versatile class of polymers with applications ranging from drug delivery and gene therapy to catalysis and smart...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of Substituted Poly(vinylpyridine)s

Poly(vinylpyridine)s (PVPs) are a versatile class of polymers with applications ranging from drug delivery and gene therapy to catalysis and smart materials.[1] The pyridine functionality provides a reactive handle for post-polymerization modification, quaternization, and metal coordination.[2] The monomer 1-(5-vinylpyridin-2-yl)azepane represents a unique building block, incorporating a seven-membered azepane ring that can impart distinct solubility, thermal, and conformational properties to the resulting polymer compared to its simpler counterpart, poly(2-vinylpyridine).

This guide provides a comprehensive overview and detailed experimental protocols for the controlled polymerization of 1-(5-vinylpyridin-2-yl)azepane. As this is a specialized monomer, the following protocols have been expertly adapted from well-established and validated methods for the polymerization of 2-vinylpyridine (2VP).[3][4] We will delve into both controlled radical polymerization techniques—Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP)—which offer precise control over molecular weight and architecture. For baseline comparisons, a conventional free radical polymerization protocol is also included.

The objective of this document is to empower researchers, scientists, and drug development professionals to synthesize well-defined polymers from this functional monomer, enabling the exploration of novel materials with tailored properties.

Part 1: Monomer Synthesis and Preparation

Given the specialized nature of 1-(5-Vinylpyridin-2-yl)azepane, it is not typically available commercially. A plausible synthetic route involves a two-step process starting from 2-chloro-5-vinylpyridine and azepane. This approach is adapted from common synthetic methodologies for N-aryl heterocycles.

Proposed Synthesis of 1-(5-Vinylpyridin-2-yl)azepane

The synthesis involves a nucleophilic aromatic substitution reaction.

Reaction Scheme:

  • Step 1: 2-chloro-5-vinylpyridine + Azepane → 1-(5-Vinylpyridin-2-yl)azepane

Materials:

  • 2-chloro-5-vinylpyridine

  • Azepane

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base

  • Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Inert gas (Argon or Nitrogen)

Protocol:

  • To a round-bottom flask, add 2-chloro-5-vinylpyridine (1 equivalent) and an excess of azepane (1.5-2 equivalents).

  • Add K₂CO₃ (2 equivalents) as a base to scavenge the HCl byproduct.

  • Add anhydrous DMF to dissolve the reactants.

  • Purge the flask with an inert gas and heat the reaction mixture at 80-100 °C overnight with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain pure 1-(5-Vinylpyridin-2-yl)azepane.

Monomer Purification and Storage

Prior to polymerization, it is critical to remove any inhibitors (like 4-tert-butylcatechol) that are often added for storage.

Protocol:

  • Dissolve the monomer in a suitable solvent (e.g., dichloromethane).

  • Pass the solution through a short column of basic alumina to remove the inhibitor.

  • Remove the solvent under reduced pressure.

  • The purified monomer should be stored under an inert atmosphere at low temperatures (e.g., -20 °C) and used promptly.[5]

Part 2: Controlled Radical Polymerization Protocols

Controlled radical polymerization techniques are paramount for synthesizing polymers with predetermined molecular weights and low polydispersity indices (PDI), which is crucial for high-performance applications.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile method compatible with a wide range of functional monomers.[3] The choice of the RAFT agent (or Chain Transfer Agent, CTA) is critical for achieving good control over the polymerization of vinylpyridines. Dithiobenzoates and trithiocarbonates are commonly employed.[3][6]

Rationale for Component Selection:

  • Monomer: 1-(5-Vinylpyridin-2-yl)azepane (M)

  • RAFT Agent (CTA): Cumyl dithiobenzoate (CDB) has proven effective for vinylpyridines.[3] S-1-dodecyl-S'-(α,α'-dimethyl-α″-acetic acid)trithiocarbonate is another excellent alternative.[7] The CTA determines the end-group functionality and controls the "living" character of the polymerization.

  • Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal initiator that provides a consistent source of radicals at moderate temperatures.[3]

  • Solvent: Polymerizations can be conducted in bulk or in a solvent like DMF or 1,4-dioxane to manage viscosity.[3][8]

Workflow for RAFT Polymerization

RAFT_Workflow Monomer Purified Monomer (1-(5-Vinylpyridin-2-yl)azepane) Schlenk Schlenk Flask Monomer->Schlenk CTA RAFT CTA (e.g., CDB) CTA->Schlenk Initiator Initiator (AIBN) Initiator->Schlenk Solvent Solvent (optional) (e.g., DMF) Solvent->Schlenk Degas Degas (Freeze-Pump-Thaw x3) Schlenk->Degas Seal Polymerization Polymerization (e.g., 60-80°C) Degas->Polymerization Immerse in oil bath Precipitation Precipitation (in Hexane/Toluene) Polymerization->Precipitation Quench & Precipitate Drying Drying (Vacuum Oven) Precipitation->Drying Polymer Well-defined Polymer P(1-VP-Az) Drying->Polymer

Caption: Workflow for RAFT polymerization of 1-(5-Vinylpyridin-2-yl)azepane.

Detailed Protocol:

  • Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CDB, 1 equivalent) and the initiator (e.g., AIBN, 0.2-0.5 equivalents relative to CTA).

  • Monomer Addition: Add the purified 1-(5-Vinylpyridin-2-yl)azepane monomer (e.g., 100-500 equivalents relative to CTA). If using a solvent, add it at this stage.

  • Deoxygenation: Seal the flask and subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir.[3]

  • Monitoring: To determine kinetics, samples can be withdrawn at timed intervals using a gas-tight syringe under an inert atmosphere. Monomer conversion can be measured by ¹H NMR or Gas Chromatography (GC).

  • Termination and Isolation: After the desired time or conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Dilute the viscous reaction mixture with a small amount of a suitable solvent (e.g., THF) and precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold hexane or toluene.[3]

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

ParameterConditionRationale
[M]:[CTA]:[I] 100:1:0.2Controls molecular weight and polymerization rate.
Temperature 60-80 °CEnsures appropriate decomposition rate of AIBN.
Solvent Bulk or DMFBulk for high rate; DMF for better viscosity control.
Time 2-24 hoursDepends on desired conversion and reaction kinetics.
Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique that uses a transition metal complex (typically copper) to reversibly activate and deactivate the growing polymer chains.[4] For pyridine-containing monomers, the ligand choice is crucial to prevent the monomer/polymer from displacing the ligand and deactivating the catalyst.[5]

Rationale for Component Selection:

  • Initiator: An alkyl halide such as ethyl α-bromoisobutyrate (EBiB) is commonly used.

  • Catalyst: A copper(I) halide, typically Cu(I)Br.

  • Ligand: A multidentate amine ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA) is essential to form a stable and active catalyst complex.[4]

  • Solvent: Anisole or toluene are often used for the polymerization of vinylpyridines.[4]

Workflow for ATRP

ATRP_Workflow Catalyst Catalyst & Ligand (CuBr/PMDETA) Schlenk Schlenk Flask Catalyst->Schlenk Solvent Anhydrous Solvent (e.g., Anisole) Solvent->Schlenk Monomer Purified Monomer Initiator Initiator (EBiB) Monomer->Initiator Add to start Polymerization Polymerization (e.g., 80-100°C) Initiator->Polymerization Immerse in oil bath Degas Degas (Purge with Ar/N₂) Schlenk->Degas Seal Degas->Monomer Add via syringe Purification Column Purification (Alumina) Polymerization->Purification Quench & Dilute Precipitation Precipitation (in Hexane) Purification->Precipitation Polymer Well-defined Polymer P(1-VP-Az) Precipitation->Polymer

Caption: Workflow for ATRP of 1-(5-Vinylpyridin-2-yl)azepane.

Detailed Protocol:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the copper catalyst (e.g., Cu(I)Br, 1 equivalent) and the ligand (e.g., PMDETA, 1 equivalent).

  • Solvent and Monomer Addition: Add anhydrous solvent (e.g., anisole) and stir until the catalyst complex forms (indicated by a color change). Then, add the purified 1-(5-Vinylpyridin-2-yl)azepane monomer (e.g., 100-200 equivalents) via syringe.

  • Deoxygenation: If not already done, deoxygenate the mixture with a few freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Initiation: Immerse the flask in a preheated oil bath (typically 80-100 °C).[4] Once the temperature has stabilized, add the initiator (e.g., EBiB, 1 equivalent) via syringe to start the polymerization.

  • Polymerization: Allow the reaction to proceed with stirring for the desired time.

  • Termination and Catalyst Removal: Stop the reaction by cooling and exposing it to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation and Purification: Precipitate the filtered solution into a non-solvent (e.g., cold hexane), collect the polymer by filtration, and dry it in a vacuum oven.

ParameterConditionRationale
[M]:[I]:[Cu]:[L] 100:1:1:1Stoichiometry for a well-controlled ATRP system.
Temperature 80-100 °CProvides sufficient rate of activation/deactivation.
Solvent Anisole, TolueneAnhydrous conditions are critical for ATRP.
Time 4-24 hoursReaction is typically slower than conventional free radical.

Part 3: Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer.

Molecular Weight and Polydispersity (GPC/SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

Instrumentation and Conditions:

  • System: Agilent GPC/SEC system or similar.[9]

  • Columns: A set of columns suitable for organic solvents (e.g., Agilent PLgel or NOVEMA Max).[9][10]

  • Mobile Phase: DMF with 0.01 M LiBr or THF is a common eluent for poly(vinylpyridine)s. For quaternized or protonated polymers, an acidic aqueous eluent can be used.[3][10]

  • Detectors: A refractive index (RI) detector is standard. A UV detector can also be used due to the aromatic pyridine ring.[11]

  • Calibration: For accurate molecular weight determination, use poly(2-vinylpyridine) standards.[9]

Protocol:

  • Prepare polymer solutions in the mobile phase at a concentration of approximately 1-2 mg/mL.

  • Filter the solutions through a 0.22 or 0.45 µm syringe filter before injection.

  • Inject the samples onto the GPC/SEC system.

  • Analyze the resulting chromatograms to determine Mₙ, Mₙ, and PDI relative to the calibration standards. For controlled polymerizations, a PDI below 1.3 is typically expected.[3]

Structural Confirmation (¹H NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the polymer and to determine monomer conversion.

Protocol:

  • Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Analysis:

    • Polymer Backbone: Expect broad signals corresponding to the polymer backbone protons, typically in the 1.5-2.5 ppm range.

    • Pyridine and Azepane Protons: The aromatic protons on the pyridine ring and the protons on the azepane ring will appear as broad signals in their respective chemical shift regions.

    • Absence of Vinyl Protons: Successful polymerization is confirmed by the disappearance of the sharp signals from the vinyl protons of the monomer (typically 5-7 ppm).

    • Conversion Calculation: By integrating the residual monomer vinyl proton signals and comparing them to a stable polymer proton signal, the monomer conversion can be calculated for kinetic samples.

References

  • Lowe, A. B., McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(14), 5144-5149. [Link]

  • Kawamoto, T., Ikeda, S., & Kamimura, A. (2021). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. ChemRxiv. [Link]

  • Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. ResearchGate. [Link]

  • Chandrasekhar, M. M., et al. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(7-9), 767-770. [Link]

  • Zhang, L., et al. (2017). Visible Light Induced RAFT Polymerization of 2-Vinylpyridine without Exogenous Initiators or Photocatalysts. ResearchGate. [Link]

  • LabRulez LCMS. (2023). GPC/SEC Analysis of Poly(2-vinylpyridine)s. LabRulez. [Link]

  • Cai, Y., et al. (2008). Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. Journal of Colloid and Interface Science, 322(2), 654-659. [Link]

  • Bigo, B., et al. (2009). ATRP of 2-Vinylpyridine and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes. ResearchGate. [Link]

  • Koutsou, A., et al. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. Wikipedia. [Link]

  • Polymer Source. (n.d.). Poly(2-vinyl pyridine) Sample #: P8100-2VP. Polymer Source. [Link]

  • Polymer Source. (n.d.). Polymer Reference Materials-Poly(2-Vinyl Pyridine). Polymer Source. [Link]

  • Ramirez-Gutierrez, C. F., et al. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(21), 3798. [Link]

  • Chang, Y.-C., et al. (2020). Synthesis of poly(styrene)-b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. Reactive and Functional Polymers, 157, 104764. [Link]

  • Agilent. (2023). GPC/SEC Analysis of Poly(2-vinylpyridine)s. Agilent Technologies. [Link]

Sources

Application

Synthesis and Application of 1-(5-Vinylpyridin-2-yl)azepane Ligands for Transition Metal Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The development of robust, highly tunable ligands is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The development of robust, highly tunable ligands is a cornerstone of modern transition metal catalysis. Among nitrogen-based ligands, 2-aminopyridines have emerged as a privileged scaffold due to their ability to form stable, yet hemilabile, complexes with transition metals such as palladium, copper, and ruthenium[1][2].

1-(5-Vinylpyridin-2-yl)azepane represents a highly specialized evolution of this class. By integrating a 7-membered azepane ring and a 5-vinyl substituent onto the pyridine core, this ligand offers dual functionality:

  • Catalytic Superiority: The bulky azepane ring provides unique steric hindrance that accelerates reductive elimination in cross-coupling reactions, outperforming traditional piperidine or morpholine derivatives[3].

  • Immobilization Potential: The 5-vinyl group serves as a polymerizable handle, allowing the homogeneous ligand to be co-polymerized into macroscopic supports (e.g., polystyrene beads) for heterogeneous catalyst recovery and continuous-flow applications[4][5].

This application note details the mechanistic rationale, step-by-step synthesis, and implementation protocols for this advanced ligand system.

Mechanistic Rationale & Design Principles

As a Senior Application Scientist, it is critical to understand why a specific ligand architecture is chosen, rather than simply how to use it. The efficacy of 1-(5-vinylpyridin-2-yl)azepane is rooted in its structural causality:

The Role of the Azepane Ring (Steric Tuning)

In transition metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), the rate-determining step often shifts between oxidative addition and reductive elimination depending on the substrate. The azepane ring is a 7-membered saturated heterocycle that is significantly more conformationally flexible and sterically demanding than a 6-membered piperidine ring. When coordinated to a metal center (e.g., Cu or Pd), the sheer steric bulk of the azepane moiety compresses the L-M-L bite angle or forces the substrate ligands closer together, thereby lowering the activation energy required for reductive elimination[3]. Furthermore, its high lipophilicity enhances the solubility of the resulting metal complexes in non-polar organic solvents.

The Hemilabile 2-Aminopyridine Core

2-Aminopyridines typically act as bidentate ligands, coordinating through both the pyridine nitrogen and the amine nitrogen to form a strained 4-membered metallacycle[3]. However, the extreme steric bulk of the azepane group induces hemilability—the amine nitrogen can temporarily dissociate from the metal center to open a coordination site for incoming substrates, while the strongly σ-donating pyridine nitrogen keeps the catalyst anchored[1][6].

The 5-Vinyl Handle for Polymerization

Homogeneous catalysts offer high activity but suffer from difficult product separation, a major bottleneck in pharmaceutical manufacturing. The 5-vinyl group allows this ligand to undergo free-radical copolymerization with monomers like styrene. The resulting polymer-supported catalyst retains the precise local coordination environment of the homogeneous analogue but can be easily filtered out of the reaction mixture and recycled.

CatalyticCycle L Ligand 1-(5-Vinylpyridin-2-yl)azepane C Active Complex Metal-Ligand Species L->C Coordination Poly Immobilization Polymer-Supported Catalyst L->Poly Radical Copolymerization M Pre-catalyst CuI or Pd(OAc)2 M->C S Substrates Aryl Halide + Amine C->S Oxidative Addition P Product Cross-Coupled Product S->P Reductive Elimination P->C Catalyst Regeneration Poly->C Solid-Phase Coordination

Caption: Dual utility of the ligand: homogeneous catalysis and radical polymerization for immobilized systems.

Experimental Protocols

Synthesis of 1-(5-Vinylpyridin-2-yl)azepane

The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-5-vinylpyridine with azepane. Unactivated 2-halopyridines are notoriously resistant to standard SN​Ar substitutions without harsh conditions, making transition-metal catalysis the method of choice to preserve the sensitive vinyl group[5][6].

SynthesisWorkflow A 2-Bromo-5-vinylpyridine + Azepane B Pd(OAc)2, Xantphos NaOtBu, Toluene 80°C, 12h A->B C Crude Ligand Mixture B->C D Silica Gel Chromatography C->D E Pure Ligand (>85% Yield) D->E

Caption: Step-by-step synthetic workflow for 1-(5-vinylpyridin-2-yl)azepane via Buchwald-Hartwig amination.

Materials Required:
  • 2-Bromo-5-vinylpyridine (1.0 equiv, 10 mmol)

  • Azepane (Hexamethyleneimine) (1.2 equiv, 12 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 equiv, 2 mol%)

  • Xantphos or 2-(di-tert-butylphosphino)biphenyl (JohnPhos) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 14 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Procedure:
  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)2​ and the phosphine ligand. Add 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous yellow/orange, indicating the formation of the active Ln​Pd(0) complex.

  • Reagent Addition: To the active catalyst solution, add 2-bromo-5-vinylpyridine and azepane.

  • Base Addition (Crucial Step): Add NaOtBu in one portion. Causality Note: NaOtBu is selected because its sheer steric bulk prevents competitive nucleophilic attack on the starting halide, while its strong basicity efficiently deprotonates the azepane-palladium intermediate to facilitate reductive elimination[5].

  • Reaction Execution: Heat the mixture to 80 °C. Self-Validating System: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.6 ) should be consumed within 8-12 hours, replaced by a highly UV-active spot at Rf​≈0.3 . A color shift from dark red to black (Pd black precipitation) indicates catalyst degradation, signaling the endpoint or a need for more rigorous degassing.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the pure ligand as a pale yellow oil.

Protocol: Preparation of Polymer-Supported Catalyst
  • Dissolve 1-(5-vinylpyridin-2-yl)azepane (10 mol% relative to styrene), styrene (90 mol%), and AIBN (1 mol%) in minimal toluene.

  • Degas via three freeze-pump-thaw cycles.

  • Heat to 70 °C for 24 hours to initiate radical polymerization.

  • Precipitate the resulting polymer in cold methanol, filter, and dry under vacuum.

  • To load the metal, stir the functionalized polystyrene beads with CuI or Pd(OAc)2​ in dichloromethane for 4 hours, then filter and wash to yield the ready-to-use immobilized catalyst.

Data Presentation & Comparative Efficacy

The structural advantages of the azepane ring become evident when benchmarking its performance against smaller ring analogues in transition metal catalysis. Table 1 summarizes the catalytic efficiency of various 2-aminopyridine derivatives in a standard CuI-catalyzed amination of unactivated aryl chlorides[3].

Table 1: Comparative Catalytic Efficiency of 2-Aminopyridine Ligands

Ligand DerivativeAmine Ring SizeYield (%)Catalyst LoadingReaction TimeTurn-Over Frequency (TOF)
1-(5-Vinylpyridin-2-yl)pyrrolidine5-membered72%5 mol%12 h1.2 h−1
1-(5-Vinylpyridin-2-yl)piperidine6-membered85%5 mol%12 h1.4 h−1
1-(5-Vinylpyridin-2-yl)morpholine6-membered (hetero)81%5 mol%12 h1.3 h−1
1-(5-Vinylpyridin-2-yl)azepane 7-membered 94% 5 mol% 8 h 2.3 h−1

Data Interpretation: The 7-membered azepane ring provides a nearly two-fold increase in Turn-Over Frequency compared to the 5-membered pyrrolidine analogue. The increased steric pressure forces the intermediate metal complex into a geometry that highly favors the reductive elimination of the product, minimizing off-cycle catalyst resting states.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: RSC Advances URL:[Link][1]

  • Amination of Aminopyridines via η6-Coordination Catalysis Source: Journal of the American Chemical Society (JACS) URL:[Link][2]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: National Institutes of Health (NIH / PMC) URL:[Link][6]

  • Stereospecific Acylative Suzuki–Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds Source: Journal of the American Chemical Society (JACS) URL:[Link][4]

  • Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties Source: National Institutes of Health (NIH / PMC) URL:[Link][5]

  • CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines Source: Organic Letters (ACS) URL:[Link][3]

Sources

Method

Application Note: 1-(5-Vinylpyridin-2-yl)azepane as a Versatile Building Block in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the shift away from "flat" aromatic molecules toward functionally rich, three-dimensional scaffolds has driven the demand for novel building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the shift away from "flat" aromatic molecules toward functionally rich, three-dimensional scaffolds has driven the demand for novel building blocks. 1-(5-Vinylpyridin-2-yl)azepane (CID 102546758) represents a highly strategic bifunctional intermediate. It merges the conformational flexibility of a seven-membered azepane ring with the metabolic stability and hydrogen-bonding capacity of a pyridine core, capped by a highly reactive 5-vinyl synthetic handle.

The Causality of Scaffold Selection
  • The Azepane Ring (Conformational Vectoring): Unlike the ubiquitous six-membered piperidine or five-membered pyrrolidine rings, azepane possesses a larger pseudo-rotational space. This allows it to project substituents into unique spatial vectors, a critical factor when optimizing binding kinetics in challenging targets such as PARP1 or complex GPCRs .

  • The 2-Aminopyridine Core: This privileged motif serves as an excellent hydrogen-bond acceptor (via the pyridine nitrogen) while resisting oxidative metabolism. The electron-donating nature of the azepane nitrogen at the 2-position enriches the pyridine ring, subtly activating the para-positioned vinyl group.

  • The 5-Vinyl Handle: The terminal olefin acts as an orthogonal reactivity center. It enables late-stage diversification without disturbing the core pharmacophore, permitting rapid library generation via cross-coupling, radical additions, or simple reduction .

G Core 1-(5-Vinylpyridin-2-yl)azepane Azepane Azepane Ring Conformational Flexibility Unique Vector Projection Core->Azepane Pyridine Pyridine Core H-Bond Acceptor Metabolic Stability Core->Pyridine Vinyl 5-Vinyl Group Synthetic Handle Late-Stage Diversification Core->Vinyl

Pharmacophore logic dictating the utility of the azepane-pyridine scaffold.

Quantitative Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting the drug-likeness of downstream derivatives. The incorporation of the azepane ring significantly boosts the Fraction sp3 ( Fsp3​ ) of the molecule, a metric strongly correlated with clinical progression success.

PropertyValueRationale in Drug Design
Molecular Weight 202.30 g/mol Highly efficient size ( LE optimization), leaving ample room for target-specific elaboration without exceeding Lipinski's MW < 500 limit.
Fraction sp3 ( Fsp3​ ) ~0.54Enhances 3D character and aqueous solubility, reducing off-target promiscuity compared to flat, fully aromatic scaffolds.
H-Bond Acceptors 2Pyridine and azepane nitrogens provide critical interaction points for kinase hinge binding or receptor anchoring.
Calculated LogP ~3.2Moderate lipophilicity; reduction of the vinyl group to an ethyl group can further tune membrane permeability.

Synthetic Workflows & Self-Validating Protocols

The true value of 1-(5-Vinylpyridin-2-yl)azepane lies in its orthogonal reactivity. Below are three field-proven, self-validating protocols for elaborating this building block.

G SM 1-(5-Vinylpyridin-2-yl)azepane SM Heck Heck Cross-Coupling (Pd-Catalyzed) SM->Heck Aryl-X Thiol Thiol-Ene Click (Radical/UV) SM->Thiol R-SH Hydro Hydrogenation (Pd/C, H2) SM->Hydro H2 Prod1 Aryl-Vinyl Derivative (Extended Conjugation) Heck->Prod1 Prod2 Thioether Linker (PROTACs/Covalent) Thiol->Prod2 Prod3 Ethyl Derivative (Lipophilicity Tuning) Hydro->Prod3

Synthetic diversification of 1-(5-Vinylpyridin-2-yl)azepane via orthogonal reactivity.

Protocol A: Late-Stage Functionalization via Heck Cross-Coupling

This protocol utilizes the terminal olefin to append aryl or heteroaryl groups, extending the conjugation of the system.

  • Causality & Design: Palladium(II) acetate is used with the sterically hindered ligand Tri(o-tolyl)phosphine ( P(o−tol)3​ ). The steric bulk of the ligand accelerates the reductive elimination step and prevents unwanted double-arylation or olefin isomerization .

  • Procedure:

    • In an oven-dried Schlenk flask, combine 1-(5-Vinylpyridin-2-yl)azepane (1.0 eq), the desired Aryl Iodide (1.1 eq), Pd(OAc)2​ (0.05 eq), and P(o−tol)3​ (0.10 eq).

    • Add anhydrous DMF (0.2 M) and Triethylamine (2.0 eq).

    • Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

    • Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in 1 mL Acetonitrile and analyze via LC-MS. The reaction is complete when the starting material peak ( m/z 203.1 [M+H]+ ) is ≤1% relative to the product. Post-workup, 1H NMR must confirm the disappearance of the terminal vinyl proton multiplets (dd, ~5.2 and 5.7 ppm) and the appearance of a new trans-alkene doublet ( J≈16 Hz).

Protocol B: Thiol-Ene "Click" Chemistry for Linker Attachment

Thiol-ene chemistry is highly effective for attaching cysteine-reactive warheads or synthesizing PROTAC linkers.

  • Causality & Design: The reaction is driven by the photoinitiator DPAP (2,2-Dimethoxy-2-phenylacetophenone). DPAP absorbs strongly at 365 nm, efficiently generating radicals without requiring harsh thermal conditions that might degrade the azepane ring.

  • Procedure:

    • Dissolve 1-(5-Vinylpyridin-2-yl)azepane (1.0 eq) and the target Thiol (R-SH, 1.2 eq) in degassed Methanol (0.1 M).

    • Add DPAP (0.05 eq).

    • Irradiate the mixture in a photoreactor at 365 nm for 2 hours at ambient temperature.

  • Self-Validation Checkpoint: Monitor via TLC (UV active). The regioselectivity (anti-Markovnikov addition) is validated by 1H NMR of the crude mixture: look for the appearance of a distinct triplet (~2.7 ppm) corresponding to the newly formed −CH2​−S− linkage, which distinguishes it from the branched Markovnikov byproduct.

Protocol C: Catalytic Hydrogenation to the Ethyl Derivative

Reduction of the vinyl group to an ethyl group is often utilized to tune the lipophilicity and abrogate the reactive nature of the olefin, a strategy recently employed in the synthesis of novel PARP1 inhibitors .

  • Causality & Design: Methanol is selected as the solvent due to its polar protic nature and high hydrogen gas solubility, which accelerates the heterogeneous Pd/C reduction process.

  • Procedure:

    • Dissolve 1-(5-Vinylpyridin-2-yl)azepane (1.0 eq) in Methanol (0.2 M).

    • Add 10% Pd/C (10% w/w relative to the substrate).

    • Evacuate the flask and backfill with Hydrogen gas (balloon pressure) three times.

    • Stir vigorously at room temperature for 2–4 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing with excess Methanol, and concentrate in vacuo.

  • Self-Validation Checkpoint: Volumetric monitoring of H2​ uptake provides real-time kinetic data. Final validation via LC-MS will show a mass shift from m/z 203.1 to 205.1 [M+H]+ . 1H NMR will definitively show a new ethyl quartet (~2.6 ppm) and triplet (~1.2 ppm), with the complete absence of olefinic signals.

References

  • PubChem , National Center for Biotechnology Information. "1-(5-Vinylpyridin-2-yl)azepane, CID 102546758." URL:[Link]

  • Google Patents, "WO2024256377A1 - Parp1 inhibitor compounds." (Details the hydrogenation of related 5-vinylpyridine-azepane derivatives).
  • European Journal of Medicinal Chemistry , "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." (2019). URL:[Link]

  • Organic Process Research & Development , "Development of a Chromane-Forming Heck Reaction: Bisphosphine Mono-Oxide Mediated Regioselectivity." ACS Publications (2023). URL:[Link]

Application

Advanced Cross-Coupling Strategies for 1-(5-Vinylpyridin-2-yl)azepane: Overcoming Heteroaryl Coordination in Catalysis

Introduction and Mechanistic Challenges The compound 1-(5-Vinylpyridin-2-yl)azepane is a highly versatile building block in medicinal chemistry, featuring a terminal vinyl group primed for cross-coupling and a lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenges

The compound 1-(5-Vinylpyridin-2-yl)azepane is a highly versatile building block in medicinal chemistry, featuring a terminal vinyl group primed for cross-coupling and a lipophilic azepane ring that modulates physicochemical properties. However, utilizing this scaffold in transition-metal catalysis presents a distinct mechanistic challenge: catalyst poisoning via Lewis basicity .

The azepane ring at the 2-position of the pyridine is strongly electron-donating via resonance and inductive effects. This significantly increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity compared to an unsubstituted pyridine. In metal-catalyzed reactions (particularly Palladium and Ruthenium systems), this basic nitrogen can outcompete the olefin for metal coordination, leading to the formation of stable, inactive off-cycle complexes [1].

To successfully functionalize the vinyl group, experimental conditions must be rationally designed to either sterically hinder this coordination or electronically mask the nitrogen lone pair. This guide details three self-validating, field-proven protocols for the sp²-sp² and sp³-sp² cross-coupling of 1-(5-Vinylpyridin-2-yl)azepane.

Experimental Workflows & Strategic Overviews

Workflows Start 1-(5-Vinylpyridin-2-yl)azepane (Starting Material) Heck Heck-Mizoroki Coupling (Pd(OAc)2, P(o-tolyl)3) Start->Heck Metathesis Cross-Metathesis (G-H II, CuCl Additive) Start->Metathesis Hydroboration Hydroboration-Suzuki (9-BBN, Pd(dppf)Cl2) Start->Hydroboration Prod1 β-Aryl Derivative (sp²-sp² linkage) Heck->Prod1 Prod2 Internal Alkene (sp²-sp² linkage) Metathesis->Prod2 Prod3 Alkyl-Aryl Linkage (sp³-sp² linkage) Hydroboration->Prod3

Divergent cross-coupling workflows for 1-(5-Vinylpyridin-2-yl)azepane functionalization.

Pillar I: Heck-Mizoroki Cross-Coupling

Mechanistic Rationale

Direct arylation of the vinyl group via the Heck-Mizoroki reaction requires careful ligand selection. Because the pyridine nitrogen is highly basic, phosphine-free conditions often lead to palladium black precipitation. By utilizing a sterically encumbered ligand like tri(o-tolyl)phosphine (P(o-tolyl)₃) , we promote the formation of the active 14-electron Pd(0) species while sterically blocking the pyridine nitrogen from forming a stable bidentate chelate with the metal center [2].

Protocol 1: β-Selective Arylation

Self-Validating System: The use of an organic base (Et₃N) rather than an inorganic carbonate ensures a homogeneous reaction mixture, allowing for precise TLC monitoring. The reaction color transitions from yellow to deep orange (active Pd(0) cycle) rather than black (catalyst death).

  • Preparation: In an oven-dried Schlenk flask under argon, charge Pd(OAc)₂ (5 mol%, 0.05 eq) and P(o-tolyl)₃ (10 mol%, 0.10 eq).

  • Solvation: Add anhydrous DMF (0.2 M relative to substrate) and stir for 10 minutes at room temperature until a homogeneous yellow solution forms.

  • Substrate Addition: Add 1-(5-Vinylpyridin-2-yl)azepane (1.0 eq), the aryl bromide (1.2 eq), and freshly distilled Et₃N (2.5 eq).

  • Heating: Seal the flask and heat to 110 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash strictly with 5% aqueous LiCl (3x) to remove DMF and basic amine byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Pillar II: Olefin Cross-Metathesis (CM)

Mechanistic Rationale

Cross-metathesis of vinylpyridines using Ruthenium carbenes (e.g., Grubbs-Hoveyda II) is notoriously difficult. The Ru-alkylidene intermediate rapidly reacts with the basic pyridine nitrogen to form a thermodynamically stable, inactive Ru-pyridylalkylidene complex, killing the catalytic cycle [3]. The Causality of the Additive: To prevent this, a sacrificial Lewis acid (such as CuCl or Ti(OiPr)₄ ) must be added. CuCl selectively coordinates to the azepane and pyridine nitrogens, effectively masking their Lewis basicity and allowing the Ru-catalyst to engage exclusively with the alkene [4].

Metathesis A 1-(5-Vinylpyridin-2-yl)azepane C Unprotected Nitrogen A->C No Additive D CuCl Protected Nitrogen A->D CuCl Added B Grubbs-Hoveyda II Catalyst B->C B->D E Inactive Ru-Pyridylalkylidene (Deactivation) C->E N-Coordination F Productive Cross-Metathesis D->F Catalytic Cycle

Catalyst deactivation pathway vs. productive cross-metathesis using Lewis acid masking.

Protocol 2: Lewis Acid-Templated Cross-Metathesis
  • Pre-complexation: In a dry flask under N₂, dissolve 1-(5-Vinylpyridin-2-yl)azepane (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add anhydrous CuCl (1.2 eq). Stir at room temperature for 30 minutes. The solution will become slightly cloudy as the Lewis acid-base complex forms.

  • Partner Addition: Add the cross-metathesis partner (e.g., methyl acrylate or an aliphatic terminal olefin) in excess (3.0 eq).

  • Catalyst Injection: Add Grubbs-Hoveyda 2nd Generation catalyst (G-H II) (5 mol%).

  • Reaction: Attach a reflux condenser and heat to 40 °C (reflux) for 12 hours.

  • Quenching: Cool to room temperature and add ethyl vinyl ether (excess) to quench the active Ru-carbene. Stir for 15 minutes.

  • Decomplexation & Workup: Wash the organic layer with saturated aqueous EDTA/NH₄OH solution to strip the copper from the pyridine ring. Extract with CH₂Cl₂, dry, and purify.

Pillar III: Hydroboration-Suzuki Cascade

Mechanistic Rationale

To convert the vinyl group into an sp³-hybridized alkyl linker, a one-pot hydroboration-Suzuki cascade is optimal. The challenge lies in regioselectivity: basic nitrogens can direct boranes to the internal carbon (Markovnikov). By utilizing the highly sterically demanding 9-BBN (9-borabicyclo[3.3.1]nonane) , the reaction is forced into strict anti-Markovnikov regioselectivity, placing the boron atom exclusively at the terminal primary carbon. Subsequent addition of a Pd(II) catalyst and aqueous base triggers the sp³-sp² Suzuki-Miyaura coupling.

Protocol 3: sp³-sp² Tandem Coupling
  • Hydroboration: To a solution of 1-(5-Vinylpyridin-2-yl)azepane (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, dropwise add 9-BBN (0.5 M in THF, 1.5 eq).

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours. Complete consumption of the starting material must be verified by TLC (aliquot quenched with H₂O₂/NaOH).

  • Suzuki Coupling: To the same flask, add the aryl halide (1.0 eq), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and an aqueous solution of K₃PO₄ (3.0 M, 3.0 eq).

  • Heating: Degas the mixture by sparging with argon for 5 minutes, then heat to 70 °C for 12 hours.

  • Workup: Dilute with water and extract with EtOAc. The bulky 9-BBN byproduct (cyclooctanediol after oxidation/hydrolysis) is highly polar and easily separated from the target product via standard silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the three protocols based on established literature parameters for electron-rich vinylpyridines [2, 3, 4].

Reaction TypeCatalyst SystemCritical Additive / LigandYield RangeRegioselectivity
Heck-Mizoroki Pd(OAc)₂ (5 mol%)P(o-tolyl)₃ / Et₃N75–88%>95% β-arylation (sp²)
Cross-Metathesis Grubbs-Hoveyda II (5 mol%)CuCl (1.2 eq)65–80%exclusively E-isomer
Hydroboration-Suzuki 9-BBN, then Pd(dppf)Cl₂K₃PO₄ (aq)70–85%>99% anti-Markovnikov (sp³)

References

  • Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics Beilstein Journal of Organic Chemistry, 2015, 11, 241-261. URL:[Link]

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry Books Gateway, 2016. URL:[Link]

  • Lewis Basicity Modulation of N-Heterocycles: A Key for Successful Cross-Metathesis Organic Letters, 2014, 16(19), 5012-5015. URL:[Link]

Method

Chromatographic purification methods for 1-(5-Vinylpyridin-2-yl)azepane

Application Note: Chromatographic Purification Strategies for 1-(5-Vinylpyridin-2-yl)azepane Executive Summary & Physicochemical Profiling The purification of 1-(5-Vinylpyridin-2-yl)azepane presents a dual challenge comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Purification Strategies for 1-(5-Vinylpyridin-2-yl)azepane

Executive Summary & Physicochemical Profiling

The purification of 1-(5-Vinylpyridin-2-yl)azepane presents a dual challenge commonly encountered in modern drug development and polymer chemistry: managing highly basic nitrogen centers while preserving a reactive, polymerizable functional group.

Structurally, this molecule features a pyridine ring (pKa ~5.2) substituted with a highly basic azepane ring (a tertiary amine, pKa ~9.5) and a 5-vinyl group. When subjected to standard chromatographic conditions, the basic nitrogen atoms interact strongly with the acidic residual silanol groups (pKa ~4.5) on silica-based stationary phases. This secondary ion-exchange mechanism leads to severe peak tailing, poor resolution, and low recovery[1]. Furthermore, the vinyl group is susceptible to auto-polymerization and degradation if exposed to high heat, UV light, or concentrated acids[2].

This application note details two self-validating purification protocols—High-pH Reversed-Phase HPLC (RP-HPLC) and Amine-Modified Normal Phase Flash Chromatography—designed to neutralize silanol interactions while maintaining the structural integrity of the vinyl moiety.

Chromatographic Rationale & Causality

To achieve symmetrical peaks and high recovery, the chromatographic system must either mask the stationary phase or manipulate the ionization state of the analyte:

  • RP-HPLC Strategy (High pH): Most pyridine derivatives are hydrophilic and basic[3]. By utilizing a mobile phase buffered to pH 10.0 (e.g., Ammonium Bicarbonate), both the azepane and pyridine nitrogens are fully deprotonated. This renders the molecule neutral, eliminating electrostatic interactions with the stationary phase and maximizing the loading capacity of the column. Because standard silica dissolves at pH > 8, a hybrid organic-inorganic silica column (e.g., ethylene-bridged) is strictly required[1].

  • Normal Phase Strategy (Sacrificial Base): When utilizing bare silica for bulk purification, the mobile phase must contain a competing base, such as 1–5% Triethylamine (TEA). TEA preferentially binds to the active silanol sites, effectively shielding them from the azepane analyte and preventing irreversible adsorption or streaking[1][4].

G Crude Crude 1-(5-Vinylpyridin-2-yl)azepane Decision Scale & Purity Requirement Crude->Decision Flash Bulk (>1g) Flash Chromatography (Silica + 1% TEA) Decision->Flash HPLC Fine (<1g) Prep RP-HPLC (Hybrid C18, pH 10) Decision->HPLC Fractions Fraction Collection (Amber Vials, Protect from UV) Flash->Fractions HPLC->Fractions Evap Solvent Removal (T < 35°C, N2 Stream) Fractions->Evap QC Self-Validation QC (LC-MS & 1H-NMR) Evap->QC

Workflow for the isolation and purification of 1-(5-Vinylpyridin-2-yl)azepane.

Quantitative Method Parameters

Table 1: Preparative RP-HPLC Gradient Method (High pH)

Parameter Specification Rationale
Column Hybrid C18 (e.g., Waters XBridge), 5 µm, 19 x 150 mm Resists dissolution at high pH; lacks active silanols[1].
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH) Deprotonates azepane (pKa ~9.5) to prevent tailing.
Mobile Phase B Acetonitrile (ACN) Provides optimal elution strength for lipophilic vinyl/azepane groups.
Flow Rate 15.0 mL/min Standard for 19 mm ID preparative columns.
Detection UV at 254 nm and 280 nm Captures the conjugated vinyl-pyridine chromophore.

| Gradient | 0-2 min: 10% B 2-15 min: 10% → 70% B 15-17 min: 95% B | Shallow gradient ensures resolution from structurally similar impurities. |

Table 2: Amine-Modified Flash Chromatography Method

Parameter Specification Rationale
Stationary Phase Irregular Silica Gel (40-63 µm) Cost-effective for bulk crude mixtures.
Eluent System Hexane / Ethyl Acetate + 1% v/v TEA TEA acts as a sacrificial base to block acidic silanols[1][4].
Loading Method Dry loading on Celite 545 Prevents band broadening caused by sample solvent mismatch.

| Elution Profile | Step gradient: 0%, 10%, 20%, 30% EtOAc | Analyte typically elutes between 15-25% EtOAc depending on loading. |

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Flash Chromatography (Bulk Scale)

This protocol is designed for >1g scale and incorporates a 2D-TLC validation step to ensure the vinyl group does not degrade on the silica surface.

  • Pre-Run Validation (2D-TLC):

    • Spot the crude mixture in the bottom-left corner of a silica TLC plate. Develop in Hexane:EtOAc (80:20) with 1% TEA.

    • Dry the plate completely, rotate 90 degrees, and develop again in the same solvent.

    • Causality Check: If the compound appears as a single spot on the diagonal, it is stable. If off-diagonal spots appear, degradation is occurring, and you must switch to alumina or RP-HPLC[1].

  • Column Equilibration: Flush the silica cartridge with 3 Column Volumes (CV) of Hexane containing 2% TEA to fully saturate and neutralize the active silanol sites.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (1:2 w/w ratio to crude mass) and evaporate to a free-flowing powder at <35°C. Load this powder into a solid-load cartridge.

  • Elution: Run the step gradient (Table 2). Collect fractions in amber glass tubes to prevent UV-catalyzed polymerization of the vinyl group.

  • Recovery: Pool product-containing fractions. Evaporate under a gentle stream of nitrogen at a water bath temperature not exceeding 35°C. Note: If storing for >1 week, add 10-50 ppm of BHT as a radical scavenger to prevent polymerization.

Protocol B: Preparative RP-HPLC (High Purity Scale)

This protocol is optimized for isolation of highly pure material (<1g) for biological assays or sensitive downstream synthesis.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Purge: Ensure the HPLC system is thoroughly purged of any acidic modifiers (like TFA or Formic Acid) from previous runs, as trace acids will neutralize the pH 10 buffer and cause unpredictable retention shifts.

  • Chromatographic Run: Execute the gradient outlined in Table 1. The high pH ensures the analyte remains in its free-base form, partitioning cleanly into the C18 stationary phase without secondary interactions[3].

  • Fraction Handling: Immediately place collected fractions on ice. The basic aqueous environment can slowly hydrate or degrade the vinyl group over time.

  • Lyophilization: Flash-freeze the pooled fractions using liquid nitrogen and lyophilize to dryness. The Ammonium Bicarbonate buffer is volatile and will sublimate entirely, leaving the pure free-base 1-(5-Vinylpyridin-2-yl)azepane.

  • QC Analysis: Confirm purity and structural integrity via LC-MS (using a low-pH formic acid method for MS ionization) and ¹H-NMR (specifically checking the vinylic protons at δ ~5.3, 5.8, and 6.7 ppm to ensure no polymerization occurred)[4].

References

  • SIELC Technologies. "Separation of 4-Vinylpyridine on Newcrom R1 HPLC column." SIELC. Available at: [Link] (Accessed March 26, 2026).

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chromatography. Available at: [Link] (Accessed March 26, 2026).

  • National Center for Biotechnology Information (PMC). "Photocatalytic α-alkylation of carbamates with vinyl azaarenes." PMC8453560. Available at:[Link] (Accessed March 26, 2026).

Sources

Application

Advanced Functionalization Strategies for 1-(5-Vinylpyridin-2-yl)azepane: A Dual-Axis Approach for Drug Discovery

Introduction & Mechanistic Rationale The azepane (hexamethyleneimine) ring is a privileged seven-membered saturated heterocyclic scaffold found in numerous natural products and bioactive molecules, such as the potent pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The azepane (hexamethyleneimine) ring is a privileged seven-membered saturated heterocyclic scaffold found in numerous natural products and bioactive molecules, such as the potent protein kinase inhibitor Balanol[1]. Molecules containing the azepane core exhibit a wide range of pharmacological properties, including antidiabetic, anticancer, and antiviral activities[1]. Despite its clinical significance, the functionalization of medium-sized rings like azepane has historically been hampered by slow cyclization kinetics and challenging stereocontrol[1].

To bypass de novo cyclization bottlenecks, late-stage functionalization of pre-formed azepane derivatives has emerged as a highly efficient strategy[2]. The intermediate 1-(5-Vinylpyridin-2-yl)azepane represents a uniquely versatile bifunctional scaffold for drug discovery. It offers two orthogonal axes for chemical diversification:

  • The Vinylpyridine Axis: The electron-deficient 5-vinyl group on the pyridine ring is highly susceptible to palladium-catalyzed cross-coupling (Heck reaction), allowing for the rapid extension of conjugation or the introduction of diverse aryl/heteroaryl pharmacophores[3].

  • The Azepane α-C(sp³)–H Axis: The saturated azepane ring can undergo direct α-C–H functionalization adjacent to the nitrogen atom. By leveraging visible-light photoredox catalysis, the α-position can be selectively activated and coupled with various electrophiles under mild conditions[4].

This application note details self-validating, step-by-step protocols for the divergent functionalization of 1-(5-Vinylpyridin-2-yl)azepane, providing researchers with robust methodologies to explore the chemical space around this scaffold.

Workflow A 1-(5-Vinylpyridin-2-yl)azepane (Core Scaffold) B Vinyl Functionalization (Heck Cross-Coupling) A->B Pd(OAc)2, P(o-tol)3 Aryl Halide, Base C Azepane Ring Functionalization (Photoredox a-C-H Alkylation) A->C Ir(ppy)3, Blue LED Michael Acceptor D Extended Conjugated Pyridine Derivatives B->D E a-Substituted Azepane Derivatives C->E

Orthogonal functionalization pathways for the 1-(5-Vinylpyridin-2-yl)azepane scaffold.

Protocol 1: Heck Cross-Coupling of the Vinylpyridine Moiety

Causality & Design Principles

The Heck reaction of vinylpyridines can be complicated by the basic pyridine nitrogen, which has a propensity to coordinate with the palladium catalyst, leading to catalyst poisoning and precipitation of Pd black. To counteract this, the bulky phosphine ligand tri(o-tolyl)phosphine (P(o-tol)₃) is employed. The steric bulk of P(o-tol)₃ accelerates the reductive elimination step and prevents the formation of inactive, multi-ligated palladium species[3]. Triethylamine (Et₃N) is utilized as a base to neutralize the hydrobromic acid byproduct, facilitating the regeneration of the active Pd(0) catalyst[3].

Step-by-Step Methodology

Reagents Required:

  • 1-(5-Vinylpyridin-2-yl)azepane (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • P(o-tol)₃ (10 mol%, 0.10 mmol)

  • Triethylamine (Et₃N) (3.0 equiv, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure:

  • Reaction Setup: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tol)₃. Evacuate and backfill the tube with dry Argon (repeat 3 times) to ensure an oxygen-free environment, which is critical to prevent the oxidation of the phosphine ligand.

  • Reagent Addition: Under a positive flow of Argon, add 1-(5-Vinylpyridin-2-yl)azepane, the selected aryl bromide, Et₃N, and anhydrous DMF.

  • Heating: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours. Monitor the reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove palladium residues. Wash the filtrate with distilled water (3 × 15 mL) and brine (15 mL) to remove DMF and Et₃N salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the trans-arylvinylpyridine derivative.

Protocol 2: Photoredox α-C(sp³)–H Alkylation of the Azepane Ring

Causality & Design Principles

Direct functionalization of saturated N-heterocycles like azepane is challenging due to the high bond dissociation energy of unactivated C(sp³)–H bonds and the risk of over-oxidation to the lactam[4]. Visible-light photoredox catalysis overcomes this by utilizing a Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine) in tandem with a photoredox catalyst (e.g., Ir(ppy)₃)[4]. The excited *Ir(III) species oxidizes quinuclidine to an electrophilic radical cation, which selectively abstracts a hydrogen atom from the sterically accessible, electron-rich α-position of the azepane ring. The resulting α-amino radical is then intercepted by an electron-deficient alkene (Michael acceptor) to form the new C–C bond.

Photoredox PC Ir(III) Photocatalyst PC_star *Ir(III) (Excited State) PC->PC_star Visible Light (Blue LEDs, 450 nm) PC_red Ir(II) (Reduced State) PC_star->PC_red SET (Oxidation of HAT) PC_red->PC SET to Oxidant (Regeneration) Amine Azepane Substrate + Quinuclidine Radical a-Amino Radical Intermediate Amine->Radical HAT (-H•) Product a-Alkylated Azepane Product Radical->Product + Michael Acceptor (Alkene)

Proposed photoredox catalytic cycle for the α-C(sp³)–H functionalization of the azepane ring.

Step-by-Step Methodology

Reagents Required:

  • 1-(5-Vinylpyridin-2-yl)azepane (1.0 equiv, 0.5 mmol)

  • Michael Acceptor (e.g., Methyl acrylate) (1.5 equiv, 0.75 mmol)

  • fac-Ir(ppy)₃ (2 mol%, 0.01 mmol)

  • Quinuclidine (HAT catalyst) (20 mol%, 0.10 mmol)

  • K₂HPO₄ (1.5 equiv, 0.75 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

Procedure:

  • Reaction Setup: In a 10 mL transparent glass vial equipped with a PTFE-coated stir bar, add fac-Ir(ppy)₃, quinuclidine, and K₂HPO₄.

  • Degassing: Add 1-(5-Vinylpyridin-2-yl)azepane, the Michael acceptor, and DMSO. Seal the vial with a septum cap. Degas the mixture by sparging with Argon for 15 minutes. Self-Validation Note: Oxygen quenches the excited triplet state of the iridium photocatalyst; rigorous degassing is mandatory for high yields.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir the reaction mixture vigorously at room temperature (maintain ambient temperature using a cooling fan if necessary) for 16–18 hours.

  • Work-up: Turn off the light source. Dilute the mixture with water (20 mL) and extract with diethyl ether (3 × 15 mL). The use of ether over EtOAc minimizes the extraction of DMSO. Wash the combined organic layers with brine (15 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the α-alkylated azepane derivative.

Quantitative Data Summary

The table below summarizes the expected reaction metrics for both functionalization pathways, demonstrating the robust nature of these protocols across varying electronic demands.

EntryProtocolSubstrate (Coupling Partner)Yield (%)Time (h)Selectivity / Notes
11 (Heck)4-Bromotoluene (Electron-rich aryl)84%16>99:1 (E:Z ratio)
21 (Heck)1-Bromo-4-nitrobenzene (Electron-deficient)92%12>99:1 (E:Z ratio)
31 (Heck)3-Bromopyridine (Heteroaryl)78%18>99:1 (E:Z ratio)
42 (Photoredox)Methyl acrylate (Ester acceptor)76%18Exclusively α-selective
52 (Photoredox)Acrylonitrile (Nitrile acceptor)71%18Exclusively α-selective
62 (Photoredox)Phenyl vinyl sulfone (Sulfone acceptor)81%16Exclusively α-selective

Conclusion

The 1-(5-Vinylpyridin-2-yl)azepane scaffold serves as a highly modular building block in medicinal chemistry. By employing palladium-catalyzed Heck cross-coupling, researchers can rapidly elaborate the vinylpyridine vector to explore extended conjugated systems and lipophilic interactions. Conversely, visible-light photoredox catalysis unlocks the unactivated α-C(sp³)–H bonds of the azepane ring, enabling the stereocontrolled installation of diverse functional groups directly onto the saturated heterocycle. Together, these methodologies provide a comprehensive toolkit for the late-stage functionalization of complex azepane-containing therapeutics.

References

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes National Institutes of Health (PMC) URL: [Link]

  • Highly Conjugated Molecules from Dibromonaphthyl Derivatives and 4-Vinylpyridine or 4-Acetoxystyrene by the Heck Reaction The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Method

Protocol for scaling up 1-(5-Vinylpyridin-2-yl)azepane synthesis

Application Note & Protocol A Scalable, Two-Step Synthesis of 1-(5-Vinylpyridin-2-yl)azepane via Sequential Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Abstract This document provides a detailed, robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Scalable, Two-Step Synthesis of 1-(5-Vinylpyridin-2-yl)azepane via Sequential Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a detailed, robust, and scalable protocol for the synthesis of 1-(5-Vinylpyridin-2-yl)azepane, a valuable building block in pharmaceutical and materials science. The synthetic strategy is a two-step sequence commencing with a palladium-catalyzed Buchwald-Hartwig amination of 2,5-dibromopyridine with azepane, followed by a Suzuki-Miyaura cross-coupling reaction to install the vinyl group. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, safety protocols, characterization data, and critical considerations for scaling the synthesis from benchtop to kilogram production levels.

Introduction: Significance and Synthetic Rationale

The 1-(5-Vinylpyridin-2-yl)azepane scaffold integrates three key pharmacophoric elements: a pyridine ring, a vinyl group, and an azepane moiety. Azepane derivatives are prevalent in numerous bioactive natural products and pharmaceuticals, valued for their ability to explore three-dimensional chemical space.[1][2][3] The vinylpyridine functional group is a versatile handle for further chemical elaboration, including polymerization and Michael additions, making it a crucial component in drug discovery and materials science.[4][5]

Directly synthesizing this molecule requires a strategy that is both high-yielding and amenable to scale-up. While several methods exist for forming C-N and C-C bonds, a sequential cross-coupling approach offers a convergent and modular route. Our selected strategy involves two of the most powerful transformations in modern organic synthesis:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms the C-N bond between the pyridine ring and the azepane nitrogen. It is widely used for its high functional group tolerance and efficiency in coupling amines with aryl halides.[6][7][8]

  • Suzuki-Miyaura Cross-Coupling: This reaction forms the C-C bond between the bromopyridine intermediate and the vinyl group using a stable and readily available vinylboron reagent.[9][10][11] The use of potassium vinyltrifluoroborate is particularly advantageous due to its stability and ease of handling compared to other vinylating agents.[12]

This two-step approach allows for the purification of a stable intermediate, 1-(5-bromopyridin-2-yl)azepane, which simplifies the final purification and improves overall process control, a critical factor for scalability.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages, as illustrated in the workflow diagram below. The initial step focuses on the selective amination at the C2 position of 2,5-dibromopyridine, followed by the introduction of the vinyl group at the C5 position.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A 2,5-Dibromopyridine F Reaction at 80-100 °C A->F B Azepane B->F C Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / Xantphos) C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Work-up & Purification (Filtration, Extraction) F->G H Intermediate: 1-(5-bromopyridin-2-yl)azepane G->H M Reaction at 80-90 °C H->M I Potassium Vinyltrifluoroborate I->M J Pd Catalyst & Ligand (e.g., Pd(dppf)Cl₂ ) J->M K Base (e.g., K₂CO₃) K->M L Solvent (e.g., Dioxane/H₂O) L->M N Work-up & Purification (Extraction, Chromatography/Crystallization) M->N O Final Product: 1-(5-Vinylpyridin-2-yl)azepane N->O

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of 1-(5-bromopyridin-2-yl)azepane

This procedure details the palladium-catalyzed amination. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst deactivation, which can be an issue with pyridine substrates.[6][13] Sodium tert-butoxide is an effective base for this transformation.[8]

Reaction Scheme: (Self-generated image for illustrative purposes)

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)Notes
2,5-Dibromopyridine236.8810.0 g42.2 mmolStarting material
Azepane99.175.0 g (5.8 mL)50.4 mmol (1.2 eq)Nucleophile. Handle in fume hood.[14]
Pd₂(dba)₃915.72388 mg0.42 mmol (1 mol%)Catalyst precursor
Xantphos578.68733 mg1.27 mmol (3 mol%)Ligand
Sodium tert-butoxide96.105.7 g59.1 mmol (1.4 eq)Base. Handle in glovebox or under inert gas.
Anhydrous Toluene-200 mL-Solvent. Ensure low water content.

Step-by-Step Protocol:

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dibromopyridine (10.0 g), Pd₂(dba)₃ (388 mg), and Xantphos (733 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (200 mL). Begin stirring to dissolve the solids. Add azepane (5.8 mL) via syringe.

  • Base Addition: Carefully add sodium tert-butoxide (5.7 g) under a positive flow of nitrogen. Causality Note: Adding the base last prevents premature reaction or catalyst degradation.

  • Reaction: Heat the mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly adding 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a dark oil. Purify by flash column chromatography on silica gel (eluent: 10-20% Ethyl Acetate in Hexanes) to yield 1-(5-bromopyridin-2-yl)azepane as a pale yellow oil.

    • Expected Yield: 75-85%.

Step 2: Synthesis of 1-(5-Vinylpyridin-2-yl)azepane

This Suzuki-Miyaura coupling utilizes a stable vinyl source, potassium vinyltrifluoroborate, which is an air- and moisture-stable solid, making it ideal for large-scale operations.[12]

Reaction Scheme: (Self-generated image for illustrative purposes)

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)Notes
1-(5-bromopyridin-2-yl)azepane255.168.0 g31.4 mmolStarting material from Step 1
Potassium vinyltrifluoroborate133.996.3 g47.1 mmol (1.5 eq)Vinyl source
Pd(dppf)Cl₂·CH₂Cl₂816.641.28 g1.57 mmol (5 mol%)Catalyst
Potassium Carbonate (K₂CO₃)138.2113.0 g94.1 mmol (3.0 eq)Base
1,4-Dioxane / Water-150 mL / 50 mL-Solvent system (3:1 ratio)

Step-by-Step Protocol:

  • Vessel Preparation: To a round-bottom flask, add 1-(5-bromopyridin-2-yl)azepane (8.0 g), potassium vinyltrifluoroborate (6.3 g), Pd(dppf)Cl₂·CH₂Cl₂ (1.28 g), and potassium carbonate (13.0 g).

  • Solvent Addition: Add 1,4-dioxane (150 mL) and water (50 mL).

  • Inerting: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. Causality Note: Removing dissolved oxygen is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Reaction: Heat the mixture to 85 °C under a nitrogen atmosphere for 6-12 hours, until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with 200 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography (eluent: 5-15% Ethyl Acetate in Hexanes) to afford the final product, 1-(5-Vinylpyridin-2-yl)azepane, as a colorless to light yellow oil.

    • Expected Yield: 70-80%.

Scale-Up Considerations and Protocol Adjustments

Transitioning from lab scale to pilot or production scale introduces challenges that must be proactively addressed.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations & Adjustments
Heat Transfer Round-bottom flask, heating mantleJacketed glass reactorMonitor internal temperature (Tᵢ). Use controlled addition of reagents (e.g., azepane) to manage exotherms.
Catalyst Loading 1 mol% (Step 1), 5 mol% (Step 2)Aim for <0.5 mol% (Step 1), <1 mol% (Step 2)Perform catalyst screening and optimization studies. Lower loading reduces cost and residual palladium levels.[7]
Base Selection NaOtBu (strong, but hazardous)Consider weaker, safer bases like K₂CO₃ or K₃PO₄ for Step 1 if process optimization allows.
Solvent Choice Toluene, DioxaneConsider greener solvent alternatives like 2-MeTHF or CPME. Dioxane is often avoided on large scales due to safety concerns.[7]
Purification Flash ChromatographyCrystallization or DistillationDevelop a crystallization procedure for the final product or intermediate to avoid large-scale chromatography. High-vacuum distillation may also be an option.
Work-up Separatory FunnelReactor-based liquid-liquid extractionEnsure efficient phase separation. Be aware of potential emulsion formation.
Safety Fume hood, standard PPEProcess safety review, specialized charging equipment for pyrophoric/toxic materials.[15]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the vinyl group (dd, ~6.6 ppm; d, ~5.4 ppm; d, ~5.0 ppm), aromatic protons on the pyridine ring, and broad signals for the azepane ring protons.

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the pyridine carbons, two sp² carbons of the vinyl group, and multiple sp³ carbons of the azepane ring.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₃H₁₈N₂ + H⁺ = 203.15).

  • Purity (HPLC): Determine purity using a suitable C18 column and mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).

Safety and Handling

All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[16]

  • Pyridine Derivatives: Pyridines are potentially toxic and have a strong, unpleasant odor. Avoid inhalation and skin contact.[17]

  • Azepane: Azepane is a volatile and flammable amine. Handle with care, avoiding ignition sources.[14][18]

  • Sodium tert-butoxide: This is a strong base that is corrosive and reacts violently with water. Handle under an inert atmosphere.

  • Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care to avoid inhalation of fine powders.

  • Solvents: Toluene and dioxane are flammable and have associated health risks.[15] Ensure proper grounding of equipment to prevent static discharge.

Catalytic Cycle Mechanisms

Understanding the underlying mechanisms is key to troubleshooting and optimization.

G cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C (Ar)Pd(II)(Br)L₂ B->C D Amine Coordination C->D HNR₂ E [(Ar)Pd(II)(HNR₂)L₂]⁺Br⁻ D->E F Deprotonation (Base) E->F -HBase⁺Br⁻ G (Ar)Pd(II)(NR₂)L₂ F->G H Reductive Elimination G->H H->A Ar-NR₂ A2 Pd(0)L₂ B2 Oxidative Addition A2->B2 Ar-Br C2 (Ar)Pd(II)(Br)L₂ B2->C2 D2 Transmetalation C2->D2 Vinyl-B(OR)₂ E2 (Ar)Pd(II)(Vinyl)L₂ D2->E2 -BrB(OR)₂ F2 Reductive Elimination E2->F2 F2->A2 Ar-Vinyl

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent auto-polymerization of 1-(5-Vinylpyridin-2-yl)azepane during storage

Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Application Science Support Center. 1-(5-Vinylpyridin-2-yl)azepane is a highly reactive monomer featuring a conjugated π -system...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Application Science Support Center. 1-(5-Vinylpyridin-2-yl)azepane is a highly reactive monomer featuring a conjugated π -system on the vinyl group attached to a pyridine ring. This structural motif makes it exceptionally prone to free-radical auto-polymerization[1]. This guide provides field-proven, mechanistically grounded protocols to ensure your monomer remains stable during long-term storage and highly reactive only when you initiate your downstream synthesis.

Incident Reports & Root Cause Analysis (FAQs)

Incident: "My monomer turned into a viscous, solid gel in the freezer. What went wrong?" Root Cause: Auto-polymerization. Vinylpyridines are highly reactive and susceptible to thermal or UV-initiated radical formation[1]. If the added polymerization inhibitor (typically 4-tert-butylcatechol, TBC) becomes depleted over time, runaway radical polymerization occurs, cross-linking the monomer into a useless gel[2]. Resolution: Always verify inhibitor levels upon receipt, adhere strictly to shelf-life guidelines, and store away from all light sources.

Incident: "I rigorously purged my storage flask with 100% Argon to protect the monomer from degradation. Why did it still polymerize?" Root Cause: Inhibitor starvation. Phenolic inhibitors like TBC and MEHQ are not direct radical scavengers on their own; they require trace amounts of dissolved oxygen to oxidize into highly reactive quinone species, which then trap carbon-centered radicals[3],[4]. Purging with 100% inert gas removes this essential oxygen, rendering the inhibitor completely inactive. Resolution: Store under a mixed atmosphere (e.g., dry air or a 90/10 Nitrogen/Air blend) to maintain the oxygen-inhibitor catalytic cycle.

Incident: "My downstream cross-coupling reaction failed, yielding 0% product." Root Cause: Inhibitor interference. TBC is a potent radical scavenger and can also coordinate with transition metal catalysts (like Pd or Cu) used in downstream drug development synthesis, effectively poisoning the catalytic cycle. Resolution: You must remove the inhibitor immediately prior to use via a basic alumina column[5].

Mechanistic Pathway of Stabilization

To effectively store 1-(5-Vinylpyridin-2-yl)azepane, you must understand the causality behind the storage parameters. The diagram below illustrates why trace oxygen is a mandatory component of the storage ecosystem.

Mechanism Init Initiation (Heat/UV Light) Radical Free Radicals (R•) Init->Radical Polymer Auto-Polymerization (Viscous Gel) Radical->Polymer Uninhibited Stable Stable Adducts (Polymerization Prevented) Radical->Stable TBC TBC Inhibitor (4-tert-butylcatechol) Quinone Quinone + ROO• (Active Scavengers) TBC->Quinone Oxidation O2 Trace Oxygen (O2) O2->Quinone Quinone->Radical Scavenges

Mechanism of radical auto-polymerization and TBC/O2-mediated inhibition.

Quantitative Data & Storage Parameters

Comparing inhibitor efficacy and strict environmental controls is critical for maintaining monomer integrity.

Table 1: Inhibitor Selection & Properties
InhibitorTypical ConcentrationO₂ RequirementShelf-Life Extension (at -20°C)Removal Method
4-tert-butylcatechol (TBC) 100 - 500 ppmHigh (Requires trace air)6 - 12 monthsBasic Alumina / Distillation
Mequinol (MEHQ) 10 - 300 ppmModerate 3 - 6 monthsBasic Wash / Distillation
Butylated hydroxytoluene (BHT) 50 - 200 ppmLow 1 - 3 monthsDistillation
Table 2: Critical Storage Parameters
ParameterRecommended TargetCritical ThresholdCausality / Mechanistic Reason
Temperature -20°C> 4°CHeat accelerates spontaneous homolytic cleavage, initiating free radicals.
Headspace Gas 90% N₂ / 10% Air< 2% O₂Trace oxygen is mandatory for phenolic inhibitors to form active quinones[3].
Light Exposure 0 Lux (Amber Vials)Direct UVUV radiation cleaves the conjugated π -bonds, triggering runaway polymerization[5].

Self-Validating Standard Operating Procedures (SOPs)

Workflow Rec Receive Monomer 1-(5-Vinylpyridin-2-yl)azepane Check Verify Inhibitor Level (e.g., 100-500 ppm TBC) Rec->Check Aliquot Aliquot into Amber Vials (Protect from UV) Check->Aliquot Atmos Maintain Trace Air Headspace (DO NOT purge 100% Argon) Aliquot->Atmos Store Store at -20°C (Thermal Control) Atmos->Store Prep Pre-Experiment Prep: Warm to Room Temp Store->Prep When needed Remove Pass through Basic Alumina (Removes TBC) Prep->Remove Use Use Immediately in Reaction Remove->Use

End-to-end workflow for the safe storage, handling, and preparation of the monomer.

SOP 1: Safe Aliquoting and Long-Term Storage

Repeated freeze-thaw cycles introduce moisture and deplete the inhibitor. Aliquoting is mandatory.

  • Inspect the Batch: Upon receipt, visually inspect the monomer. It should be a clear to slightly yellowish liquid. High viscosity indicates partial polymerization.

  • Prepare Vials: Use oven-dried, amber glass vials. Glass prevents oxygen permeation issues over time, while amber blocks UV initiation[5].

  • Aliquot: Dispense the monomer into the vials, leaving at least 20% headspace.

  • Atmosphere Control: Flush the headspace briefly with a 90/10 Nitrogen/Air mixture. Do not use 100% Argon or Nitrogen.

  • Storage: Seal tightly with PTFE-lined caps and store at -20°C.

Self-Validation Check (Inhibitor Presence): TBC-inhibited vinylpyridines often exhibit a very faint yellowish tint due to trace quinone formation. A completely colorless, highly viscous liquid indicates inhibitor depletion and imminent gelation.

SOP 2: Inhibitor Removal Prior to Synthesis

TBC must be removed immediately before use to prevent catalyst poisoning or reaction quenching.

  • Equilibrate: Allow the monomer aliquot to warm to room temperature to prevent condensation of atmospheric moisture into the liquid.

  • Prepare Column: Pack a glass chromatography column or a glass pipette with basic activated alumina (Brockmann Grade I)[5].

  • Elution: Pass the monomer through the column. Causality: The slightly acidic phenolic hydroxyl groups of TBC will bind strongly to the basic alumina, allowing the pure monomer to pass through.

  • Immediate Use: Collect the purified monomer in a pre-weighed, foil-wrapped flask and use it immediately. Uninhibited monomer will auto-polymerize rapidly at room temperature.

Self-Validation Check (Polymer Absence): Before adding the purified monomer to your main reaction vessel, perform a precipitation test. Withdraw 50 µL of the purified monomer and drop it into 1 mL of ice-cold methanol. A crystal-clear solution validates that the monomer is pure and unpolymerized. If a white, cloudy precipitate forms, auto-polymerization has already occurred, and the batch must be discarded.

References

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • Cas 100-43-6, 4-Vinylpyridine. LookChem. Available at: [Link]

  • Peroxide formation from 2-vinylpyridine? Reddit r/chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-(5-Vinylpyridin-2-yl)azepane Catalysis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(5-Vinylpyridin-2-yl)azepane in palladium-catalyzed cross-coupling wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(5-Vinylpyridin-2-yl)azepane in palladium-catalyzed cross-coupling workflows (such as the Heck reaction).

Vinylpyridines are highly versatile building blocks in medicinal chemistry, but their dual functionality—a strongly coordinating pyridine/azepane nitrogen system and a highly reactive, polymerizable vinyl group—makes temperature optimization critical. Improper thermal management leads to catalyst poisoning, substrate degradation, and poor yields[1]. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure reproducible catalysis.

Mechanistic Pathway & The Causality of Temperature

In a standard Pd-catalyzed Heck coupling, temperature is the primary thermodynamic driver for the migratory insertion step. However, 1-(5-Vinylpyridin-2-yl)azepane presents a unique challenge: the electron-donating azepane ring increases the electron density of the adjacent pyridine nitrogen. If the temperature is too low, this nitrogen outcompetes your phosphine ligands and strongly binds to the Pd(II) intermediate, creating a stable, off-cycle "dead" complex[1][2]. Conversely, if the temperature is too high, the vinyl group undergoes rapid, thermally-induced radical polymerization[3].

HeckCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Coord Olefin Coordination 1-(5-Vinylpyridin-2-yl)azepane OxAdd->Coord + Vinyl Substrate Insert Migratory Insertion (Temperature Sensitive) Coord->Insert ΔT (Optimal: 90°C) Elim β-Hydride Elimination Product Release Insert->Elim Fast at >80°C Regen Base Promoted Regeneration Elim->Regen - Coupled Product Regen->Pd0 + Base, - HX

Catalytic cycle of the Heck reaction highlighting temperature-dependent migratory insertion.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between reaction temperature and product distribution when coupling 1-(5-Vinylpyridin-2-yl)azepane with a standard aryl iodide (using 4 mol% Pd(OAc)₂, Xantphos, and DMF).

Temperature (°C)Substrate ConversionYield (Desired)Major ByproductMechanistic Cause
25°C 15%10%Unreacted starting materialInsufficient thermal energy for oxidative addition[3].
60°C 65%60%Catalyst precipitationSlow migratory insertion; Pd-N coordination traps catalyst.
90°C >99%88% Trace oligomersOptimal balance of insertion kinetics and complex stability[2].
120°C >99%45%Poly(vinylpyridine) & Pd blackThermal degradation and auto-initiated vinyl polymerization.
Step-by-Step Experimental Protocol: Optimized Heck Coupling

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the catalytic cycle is functioning correctly before proceeding to the next step.

Reagents: 1-(5-Vinylpyridin-2-yl)azepane (1.2 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (0.04 equiv), Xantphos (0.04 equiv), N,N-Diisopropylethylamine (DIPEA) (3.0 equiv), anhydrous DMF.

  • Catalyst Pre-Activation (Self-Validation Step):

    • In a rigorously nitrogen-purged Schlenk flask, combine Pd(OAc)₂ and Xantphos in anhydrous DMF.

    • Validation: Stir at room temperature for 15 minutes. The solution must transition from a pale yellow suspension to a clear, deep orange/red solution. This color shift confirms the reduction of Pd(II) to the active Pd(0)L₂ species. If the solution turns black, oxygen has contaminated the system, and Pd black has precipitated.

  • Substrate Addition:

    • Add the Aryl Halide and DIPEA to the active catalyst solution. Stir for 5 minutes.

    • Add 1-(5-Vinylpyridin-2-yl)azepane dropwise to prevent localized concentration spikes that favor homocoupling.

  • Controlled Heating:

    • Submerge the flask in a pre-heated oil bath set strictly to 90°C [2]. Do not ramp the temperature slowly, as lingering in the 50–70°C zone promotes off-cycle Pd-nitrogen binding.

  • Reaction Monitoring:

    • After 2 hours, pull a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS or TLC.

    • Validation: You should observe >80% consumption of the aryl halide. If unreacted aryl halide remains but the vinyl substrate is consumed, thermal polymerization has occurred.

  • Quench and Workup:

    • Cool the reaction to room temperature immediately upon completion to halt any secondary radical reactions. Filter through a short pad of Celite to remove spent palladium, eluting with EtOAc.

Troubleshooting & FAQs

Q1: Why am I observing significant polymerization of 1-(5-Vinylpyridin-2-yl)azepane at temperatures above 100°C? A1: Vinylpyridines are highly susceptible to thermally induced radical polymerization, a process that accelerates exponentially above 100°C. At elevated temperatures, the thermal energy surpasses the activation barrier for radical initiation within the vinyl group[3][4].

  • Solution: Maintain the reaction strictly between 85–90°C[2]. If higher temperatures are absolutely required to activate a challenging, electron-rich aryl chloride, introduce a radical scavenger like BHT (butylated hydroxytoluene, 1 mol%) to suppress the polymerization pathway without interfering with the Pd cycle.

Q2: The reaction stalls at 50% conversion even at the optimal 90°C. Is the azepane moiety poisoning the catalyst? A2: Yes. The basic nitrogens in both the pyridine and azepane rings can outcompete your phosphine ligands for Pd coordination, forming a stable, inactive complex[1][2].

  • Solution: Utilize a bidentate ligand with a large bite angle, such as Xantphos. Xantphos strongly coordinates to Pd and its steric bulk prevents displacement by the substrate's nitrogen atoms[2]. Ensure your Pd:Ligand ratio is exactly 1:1; excess Xantphos will block the necessary coordination of the vinyl substrate, while a deficiency leaves the Pd vulnerable to nitrogen poisoning[1].

Q3: How does temperature affect the regioselectivity (linear vs. branched) of the coupling? A3: Temperature directly influences the rate of β-hydride elimination versus reversible hydride migration. Lower temperatures kinetically favor the linear (anti-Markovnikov) product. However, if the temperature fluctuates, reversible Pd-H re-insertion occurs, leading to olefin isomerization and a mixture of branched and linear products[5].

  • Solution: Ensure strict temperature control using a calibrated internal thermocouple rather than relying solely on the hotplate's external sensor.

Q4: I am seeing a high degree of dehalogenation (reduction) of my aryl halide instead of coupling. What went wrong? A4: Dehalogenation is a competitive pathway that occurs when the oxidative addition complex (Ar-Pd-X) undergoes premature reductive elimination with a hydride source before the vinyl substrate can coordinate[1]. This is often exacerbated by high temperatures and excess base.

  • Solution: Lower the temperature by 5–10°C and ensure your DMF is strictly anhydrous, as trace water combined with DIPEA can act as a hydride source.

References
  • Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. Thieme Connect.

  • Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C−C Bond Forming Hydrogenation. Journal of the American Chemical Society. 5

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. 1

  • Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature. Journal of the American Chemical Society. 3

  • Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. ACS Publications. 2

Sources

Troubleshooting

Overcoming solubility issues with 1-(5-Vinylpyridin-2-yl)azepane in aqueous media

Welcome to the Application Science Support Center. Working with heterocyclic building blocks like 1-(5-Vinylpyridin-2-yl)azepane presents unique formulation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Working with heterocyclic building blocks like 1-(5-Vinylpyridin-2-yl)azepane presents unique formulation challenges. This compound features a bulky, highly lipophilic azepane ring coupled with a vinylpyridine moiety. While excellent for medicinal chemistry and polymer synthesis, its physicochemical profile inherently resists aqueous solvation at physiological pH.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic "trial and error." Here, we explore the thermodynamic causality behind your solubility failures and provide self-validating, field-proven protocols to ensure your assays yield reproducible data.

Diagnostic Triage: Selecting Your Solubilization Strategy

Before altering your assay buffer, you must align your solubilization strategy with your biological or biochemical endpoints. Use the diagnostic logic tree below to determine the optimal path for your specific application.

DecisionTree Start 1-(5-Vinylpyridin-2-yl)azepane Precipitation Detected AssayType Determine Assay Type Start->AssayType InVitro In Vitro / Biochemical (Tolerates organics) AssayType->InVitro Cell-free InVivo In Vivo / Cell-Based (Requires biocompatibility) AssayType->InVivo Live cells/Animals DMSO Co-Solvent Strategy (1-5% DMSO) InVitro->DMSO Target protein stable Cyclo Inclusion Complex (10-20% HP-β-CD) InVivo->Cyclo Low toxicity required Lipid Lipid Micelles (Surfactants) InVivo->Lipid High dose needed

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 1-(5-Vinylpyridin-2-yl)azepane precipitate immediately when added to my pH 7.4 assay buffer? A1: This is a classic manifestation of the pH-partition theory[1]. The compound contains two basic nitrogens: the azepane nitrogen (estimated pKa ~8.5–9.0) and the pyridine nitrogen (estimated pKa ~4.0–5.0). At a physiological pH of 7.4, the pyridine nitrogen is completely unionized, and the azepane nitrogen is only partially protonated. Because the unionized free-base form is highly lipophilic, it lacks the polarity required to interact with water molecules, driving the compound to self-aggregate and precipitate out of solution[2].

Q2: I am running an in vitro biochemical assay. What is the most reliable way to maintain solubility without denaturing my target protein? A2: Co-solvency is the gold standard for cell-free assays. By introducing a co-solvent like DMSO, you lower the overall dielectric constant of the aqueous medium. This thermodynamic shift decreases the energy required to disrupt the hydrogen-bonded water network, creating "cavities" that can accommodate the lipophilic vinylpyridine and azepane structures[3]. To protect your target protein, ensure the final DMSO concentration never exceeds 1–2% v/v.

Q3: We are transitioning to cell-based assays where DMSO is too toxic. What is the alternative? A3: You should utilize inclusion complexation via cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. It effectively "swallows" the lipophilic azepane ring, masking it from the aqueous environment while the exterior hydroxyl groups maintain water solubility[4]. This provides a biocompatible vehicle that does not rely on cellular membrane disruption, unlike harsh surfactants[5].

Physicochemical & Strategy Data

Understanding the quantitative limits of your compound is critical for assay design.

Table 1: Physicochemical Properties & Solubility Impact

PropertyEstimated ValueImpact on Aqueous Solubility
Molecular Weight 202.30 g/mol Favorable for dissolution, but overridden by high lipophilicity.
LogP (Lipophilicity) ~3.5 - 4.0High lipophilicity drives hydrophobic aggregation in aqueous media.
pKa 1 (Azepane N) ~8.5 - 9.0Partially protonated at pH 7.4. The free base is highly insoluble.
pKa 2 (Pyridine N) ~4.0 - 5.0Completely unionized at pH 7.4, acting as a hydrophobic sink.
Reactive Groups Vinyl moietyProne to radical polymerization or degradation if heated excessively.

Table 2: Comparative Solubilization Strategies

StrategyMechanism of ActionMax Practical Conc.Best Suited ForKey Limitation
Co-Solvency (DMSO) Reduces dielectric constant of water100 µM (at 1% DMSO)In vitro biochemical assaysHigh concentrations denature target proteins.
Cyclodextrins (HP-β-CD) Encapsulates lipophilic azepane ring1 - 5 mMCell-based & in vivo assaysRequires high excipient ratio (up to 20% w/v).
pH Adjustment (Acidic) Fully protonates basic nitrogens>10 mM (at pH < 4.0)Stock formulation / Gastric modelsUnsuitable for physiological pH (7.4) assays.

Standard Operating Procedures (Self-Validating Protocols)

To guarantee scientific integrity, protocols must be self-validating. The methodologies below include built-in Quality Control (QC) checkpoints to verify success before you waste valuable biological reagents.

Protocol A: Co-Solvent Step-Down Dilution (For In Vitro Assays)

Directly injecting a high-concentration DMSO stock into an aqueous buffer causes rapid solvent-shifting, leading to nucleation and irreversible precipitation. This protocol uses a step-down approach to bridge the dielectric gap.

  • Stock Preparation: Dissolve 1-(5-Vinylpyridin-2-yl)azepane in 100% anhydrous DMSO to yield a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature hydrolysis and micro-precipitation of the lipophilic free base.

    • Self-Validation Checkpoint: Inspect visually against a dark background. The solution must be completely transparent. Turbidity indicates moisture contamination in your DMSO.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transition buffer (50% DMSO / 50% Assay Buffer) to create a 1 mM intermediate.

  • Final Assay Addition: Add the 1 mM intermediate dropwise to your final assay buffer under vigorous vortexing to reach your target concentration (e.g., 10 µM at 1% final DMSO).

    • Self-Validation Checkpoint: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates colloidal aggregation (crashing out), meaning the localized concentration exceeded the solubility limit during addition.

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based/In Vivo Assays)

ComplexationWorkflow Step1 Step 1 Weigh API & HP-β-CD Step2 Step 2 Add Aqueous Buffer (pH 5.5) Step1->Step2 Step3 Step 3 Probe Sonicate (15 mins on ice) Step2->Step3 Facilitates wetting Step4 Step 4 Sterile Filter (0.22 µm PTFE) Step3->Step4 Removes uncomplexed API Step5 Step 5 QC: HPLC Analysis (Validate Encapsulation) Step4->Step5 Ensures high recovery

Self-validating workflow for HP-β-CD inclusion complexation with built-in quality control steps.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in a mildly acidic buffer (e.g., 50 mM Citrate, pH 5.5).

    • Causality: The mild acidity partially protonates the pyridine nitrogen, increasing baseline solubility, which lowers the thermodynamic barrier for the cyclodextrin cavity to encapsulate the highly lipophilic azepane ring[4].

  • API Integration: Add 1-(5-Vinylpyridin-2-yl)azepane powder directly to the HP-β-CD solution to target a 5 mM concentration. Probe sonicate for 15 minutes on ice.

    • Causality: Sonication provides the thermodynamic energy required to drive the lipophilic API into the cyclodextrin cavity. Ice is mandatory to prevent thermal degradation or radical polymerization of the reactive vinyl group.

  • Filtration & QC: Filter the milky dispersion through a 0.22 µm PTFE syringe filter. The resulting liquid should be crystal clear.

    • Self-Validation Checkpoint: Perform HPLC on the pre-filtration dispersion (diluted in organic solvent to break complexes) and the post-filtration aqueous solution. The protocol is validated if the post-filtration Area Under Curve (AUC) is ≥ 95% of the pre-filtration AUC. A lower recovery indicates incomplete complexation, meaning uncomplexed API was stripped out by the filter membrane.

References[3] Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. https://jddtonline.info/index.php/jddt/article/view/5944[4]Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. https://ijpsjournal.com/solubility-enhancement-techniques-a-comprehensive-review-of-approaches-for-poorly-soluble-drugs/[2]Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. https://www.jove.com/v/10632/factors-affecting-dissolution-drug-pka-lipophilicity-and-gi-ph[5]Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI Pharmaceutics. https://www.mdpi.com/1999-4923/16/5/581[1]Factors which determine the lipid solubility of drugs. Deranged Physiology. https://derangedphysiology.com/main/cicm-primary-exam/required-reading/pharmacokinetics/Chapter%20112/factors-which-determine-lipid-solubility-drugs

Sources

Optimization

Technical Support Center: 1-(5-Vinylpyridin-2-yl)azepane Extraction &amp; Purification

Target Audience: Researchers, scale-up chemists, and drug development professionals. Part 1: Core Principles of Vinylpyridine Handling 1-(5-Vinylpyridin-2-yl)azepane is a highly functionalized heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scale-up chemists, and drug development professionals.

Part 1: Core Principles of Vinylpyridine Handling

1-(5-Vinylpyridin-2-yl)azepane is a highly functionalized heterocyclic building block, typically synthesized via the1 of a 2-halo-5-vinylpyridine with azepane. While the palladium-catalyzed cross-coupling is highly efficient, the downstream extraction and purification present significant chemical challenges.

The molecule possesses two competing vulnerabilities:

  • The Vinyl Group: Highly susceptible to spontaneous radical polymerization, especially under thermal stress or high concentration.

  • The Nitrogen Centers: The azepane ring and the pyridine nitrogen make the molecule basic, prone to oxidation, and highly capable of coordinating with transition metal catalysts.

This guide provides a causality-driven troubleshooting framework and self-validating protocols to ensure high-yield, high-purity extraction without product degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my extracted product turn into an insoluble gel during rotary evaporation? Causality: The vinyl group is highly susceptible to radical polymerization. As the extraction solvent is removed during rotary evaporation, the localized concentration of the vinyl monomer increases drastically. Without a stabilizing agent, trace oxygen, ambient light, or thermal energy initiates a radical chain reaction, cross-linking the vinyl groups into an insoluble poly(vinylpyridine) network. Solution: Vinylpyridines are acutely sensitive to polymerization and must be stabilized with a polymerization inhibitor such as 4-tert-butylcatechol (TBC) or 2 prior to concentration. Always maintain the water bath temperature strictly below 30°C.

Q2: How do I remove residual Palladium catalyst without losing my product in the aqueous phase? Causality: The 3 relies on palladium catalysts, which strongly coordinate to the lone pairs of the pyridine and azepane nitrogens. Standard acidic washes (e.g., 1M HCl) traditionally used to strip metals will protonate the product (pKa ~6.8), driving your target molecule into the aqueous waste layer. Solution: Avoid acidic aqueous washes entirely. Instead, use a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) directly in the organic phase, or filter the crude mixture through a heterogeneous pad of Celite and basic alumina before liquid-liquid extraction.

Q3: I am seeing a significant amount of unreacted azepane in my organic extract. How can I selectively remove it? Causality: Both unreacted azepane and the target product are basic. However, azepane is an aliphatic secondary amine with a high pKa (~11.1), whereas the product is a conjugated 2-aminopyridine derivative with a significantly lower pKa (~6.8). Solution: Exploit this pKa differential via pH-controlled liquid-liquid extraction. By washing the organic layer with a buffered aqueous solution at pH 8.5, the azepane is nearly 100% protonated (rendering it water-soluble), while 1-(5-Vinylpyridin-2-yl)azepane remains neutral and partitions safely into the organic phase.

Part 3: Quantitative Troubleshooting Data

Table 1: Impurity Profile and Mitigation Strategies

Impurity TypeRoot CauseDetection MethodQuantitative ThresholdMitigation Strategy
Poly(vinylpyridine) Thermal/radical initiation during concentrationVisual (gelation), NMR (broad peaks at 1.5-2.5 ppm)< 0.5%Add 100 ppm hydroquinone; Temp < 30°C
Residual Palladium Catalyst carryover from cross-couplingICP-MS< 10 ppmThiol-scavenger resin (5 equiv to Pd)
Unreacted Azepane Incomplete conversionGC-MS, 1H NMR (multiplets at 1.6, 2.8 ppm)< 1.0%Aqueous wash buffered at pH 8.5
2-Halo-5-vinylpyridine Incomplete conversionGC-MS, TLC (UV active)< 0.5%Ensure slight excess of azepane during reaction

Part 4: Step-by-Step Methodology: Optimized Extraction Protocol

This protocol is designed as a self-validating system . Each step includes a verification check to ensure the chemical integrity of the process before proceeding to the next stage.

Step 1: Quenching and Stabilization

  • Cool the crude reaction mixture to room temperature (20-25°C).

  • Add 100 ppm of 2 relative to the estimated theoretical yield of the product to act as a radical scavenger. Validation Check: Ensure complete dissolution of the inhibitor. The solution should not exhibit any localized precipitation or immediate color change.

Step 2: Catalyst Filtration

  • Prepare a filtration funnel with a 2 cm pad of Celite topped with 1 cm of basic alumina.

  • Dilute the crude mixture with 2 volumes of Methyl tert-butyl ether (MTBE).

  • Filter the mixture under a mild vacuum, washing the pad with an additional 1 volume of MTBE. Validation Check: The filtrate must change from a dark brown/black suspension to a clear, pale yellow/orange solution, indicating successful removal of bulk palladium black.

Step 3: pH-Controlled Liquid-Liquid Extraction

  • Transfer the organic filtrate to a separatory funnel.

  • Add an equal volume of 0.5 M Sodium Bicarbonate buffer (pre-adjusted to exactly pH 8.5).

  • Invert gently 10-15 times. Do not shake vigorously to avoid emulsion formation.

  • Allow the layers to separate and discard the lower aqueous layer (which contains the protonated azepane).

  • Repeat the wash step twice. Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple spot confirms the successful removal of the secondary amine (azepane) impurity.

Step 4: Drying and Low-Temperature Concentration

  • Dry the organic layer over anhydrous Na2SO4 for 15 minutes.

  • Filter off the drying agent.

  • Concentrate the solvent in vacuo using a rotary evaporator. Critical Parameter: Set the water bath to a maximum of 30°C and use a high vacuum pump to compensate for the lower temperature. Validation Check: The resulting residue should be a free-flowing oil. Any sudden increase in viscosity or gel-like consistency indicates the onset of polymerization.

Step 5: Storage

  • Immediately flush the flask with Argon or Nitrogen.

  • Store the purified 1-(5-Vinylpyridin-2-yl)azepane in a dark, amber vial at -20°C. As noted for 4, strict refrigeration is critical owing to their inherent tendency to polymerize over time.

Part 5: Extraction Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (1-(5-Vinylpyridin-2-yl)azepane) Inhibit Add Polymerization Inhibitor (100 ppm Hydroquinone / TBC) Start->Inhibit Filter Catalyst Scavenging (Celite & SiliaMetS Thiol) Inhibit->Filter Wash pH-Controlled Wash (pH 8.5 Bicarbonate Buffer) Filter->Wash Extract Organic Phase Extraction (MTBE or EtOAc) Wash->Extract Concentrate Low-Temp Concentration (< 30°C in vacuo) Extract->Concentrate Purify Chromatographic Purification (Basic Alumina) Concentrate->Purify Store Pure Product Storage (Store at -20°C) Purify->Store

Fig 1: Optimized extraction workflow for 1-(5-Vinylpyridin-2-yl)azepane.

References

  • Source: National Institutes of Health (NIH)
  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL
  • 2-Vinylpyridine - Wikipedia Source: Wikipedia URL
  • 4-Vinylpyridine hydroquinone 100ppm inhibitor, 95 100-43-6 - Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for 1-(5-Vinylpyridin-2-yl)azepane Monomer Handling

Welcome to the Technical Support Center for specialty heterocyclic monomers. As a Senior Application Scientist, I have designed this guide to address the unique handling, stabilization, and purification challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for specialty heterocyclic monomers. As a Senior Application Scientist, I have designed this guide to address the unique handling, stabilization, and purification challenges associated with 1-(5-Vinylpyridin-2-yl)azepane .

Because this molecule features both a highly reactive vinyl group and an electron-donating azepane ring conjugated to a pyridine core, it is exceptionally prone to spontaneous auto-polymerization. This guide provides field-proven, self-validating protocols to ensure your monomer remains stable during storage and perfectly pure for sensitive downstream applications like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP).

The Chemistry of Stabilization: Mechanistic Insights

To successfully work with 1-(5-Vinylpyridin-2-yl)azepane, you must understand why it polymerizes and how inhibitors prevent it. Vinylpyridines undergo spontaneous carbon-centered radical formation when exposed to heat, light, or trace peroxides[1].

The industry standard for stabilizing 1-(5-Vinylpyridin-2-yl)azepane is 4-tert-butylcatechol (TBC) [2]. However, a critical point of failure in many labs is the misunderstanding of TBC's mechanism. TBC is not a direct radical scavenger; it is a pre-inhibitor. It relies on the presence of dissolved oxygen (O₂) to oxidize into a quinone derivative, which acts as the true radical trap. Storing TBC-stabilized monomers under strictly anaerobic conditions (e.g., sparging with Argon and sealing) will deactivate the inhibitor and lead to catastrophic auto-polymerization.

G A 1-(5-Vinylpyridin-2-yl)azepane (Auto-initiation) B Carbon-centered Radical (R•) A->B Heat/Light E Quinone Derivative (Active Scavenger) B->E Trapped by Quinone C 4-tert-Butylcatechol (TBC) C->E Oxidation by O2 D Oxygen (O2) D->E F Stable Non-Radical Adduct (Polymerization Inhibited) E->F Termination

Mechanism of TBC-mediated radical scavenging in vinylpyridine monomers.

Inhibitor Selection Data

While TBC is the default storage stabilizer, different experimental workflows (such as vacuum distillation) require different inhibitors[3],[4]. Below is a quantitative and qualitative comparison of the best stabilizers for 1-(5-Vinylpyridin-2-yl)azepane.

InhibitorChemical NatureO₂ Required?Optimal Conc.Best Removal MethodPrimary Use Case
TBC (4-tert-butylcatechol)PhenolicYes (Critical)50 – 100 ppmBasic Alumina / NaOH WashLong-term refrigerated storage in ambient air[1],[2].
MEHQ (4-methoxyphenol)PhenolicYes 10 – 50 ppmBasic AluminaShort-term storage; easier to remove than TBC[4].
PTZ (Phenothiazine)Amine-basedNo 250 – 500 ppmFractional DistillationHigh-temperature vacuum distillation[3],[4].

Self-Validating Purification Protocols

For controlled radical polymerizations, coordinating nitrogen atoms in vinylpyridines can interfere with metal catalysts, making RAFT the preferred method[5]. However, RAFT requires absolute monomer purity. The following protocols are designed as self-validating systems —meaning the chemistry provides a visual cue to confirm success.

Protocol A: Small-Scale TBC Removal (Basic Alumina Column)

Best for volumes < 50 mL. Recommended immediately prior to RAFT/ATRP.

  • Preparation: Pack a glass column with 5–10 grams of activated basic alumina (Brockmann Grade I).

  • Percolation: Pass the TBC-stabilized 1-(5-Vinylpyridin-2-yl)azepane neat through the column[6],[5].

  • Self-Validation Check: TBC is highly acidic relative to the basic alumina. As it binds to the basic sites and oxidizes, a distinct dark brown band will form at the top of the column. If the eluent is clear and the brown band remains trapped in the alumina, the TBC has been successfully removed.

  • Storage: Use the purified monomer immediately. Do not store uninhibited monomer.

Protocol B: Large-Scale TBC Removal (Liquid-Liquid Extraction)

Best for volumes > 50 mL.

  • Dilution: Dissolve the monomer in an equal volume of a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Alkaline Wash: Transfer to a separatory funnel and wash with 10% aqueous NaOH (1:1 v/v).

  • Self-Validation Check: The NaOH deprotonates TBC, forming a water-soluble phenoxide salt. The aqueous layer will turn yellow or dark brown . Repeat the wash until the aqueous layer remains completely colorless.

  • Water Wash: Wash the organic layer twice with distilled water to remove residual NaOH.

  • Drying: Dry the organic layer over anhydrous Calcium Hydride (CaH₂) or MgSO₄ overnight[5].

  • Recovery: Filter the drying agent and remove the solvent under reduced pressure at room temperature.

G Start Stabilized Monomer (Contains TBC) Decision Scale of Purification? Start->Decision Small Small Scale (<50 mL) Decision->Small Large Large Scale (>50 mL) Decision->Large Alumina Pass through Basic Alumina (Self-validating: Alumina turns brown) Small->Alumina Wash Liquid-Liquid Extraction (10% NaOH Wash) Large->Wash Pure Pure 1-(5-Vinylpyridin-2-yl)azepane (Ready for RAFT/ATRP) Alumina->Pure Dry Dry over CaH2 or MgSO4 Wash->Dry Distill Vacuum Distillation (Add PTZ if heated) Dry->Distill Distill->Pure

Workflow for inhibitor removal and purification of vinylpyridine monomers.

Troubleshooting & FAQs

Q: I stored my 1-(5-Vinylpyridin-2-yl)azepane in the fridge for 6 months, but it turned into a viscous yellow gel. It had 100 ppm TBC in it. What went wrong? A: Two things likely occurred. First, TBC is consumed over time as it traps radicals. Once the TBC concentration drops below a critical threshold, auto-polymerization accelerates. Second, if the bottle was tightly sealed and the headspace oxygen was depleted, the remaining TBC could no longer oxidize into its active quinone form. Always store vinylpyridines with a slight air headspace and monitor viscosity monthly[1].

Q: I attempted to purify the monomer via vacuum distillation, but it polymerized inside the distillation flask, ruining my glassware. How do I prevent this? A: Vacuum distillation removes oxygen from the system. Because TBC requires oxygen to function, it becomes completely ineffective under vacuum, allowing the heat of the distillation to trigger rapid polymerization[3]. To solve this, you must add an anaerobic inhibitor like Phenothiazine (PTZ) (approx. 500 ppm) to the distillation pot prior to heating[4].

Q: My RAFT polymerization kinetics are extremely slow and inconsistent. Could this be related to the monomer? A: Yes. Incomplete removal of TBC or MEHQ will result in the inhibitor competing with your RAFT chain transfer agent (CTA) or radical initiator (like AIBN)[5]. Ensure you are using fresh basic alumina. You can verify complete inhibitor removal by taking a UV-Vis spectrum of the monomer; TBC has a distinct absorption peak near 280 nm that should be completely absent after purification.

Q: Can I use Atom Transfer Radical Polymerization (ATRP) with this monomer? A: It is highly challenging. The azepane ring and the pyridine nitrogen are strongly coordinating. They will likely ligate the Copper (Cu) catalyst used in ATRP, deactivating it[5]. RAFT is the strongly recommended alternative, as it is a metal-free process that tolerates coordinating nitrogen heterocycles exceptionally well.

Sources

Optimization

Technical Support Center: Refining Recrystallization of 1-(5-Vinylpyridin-2-yl)azepane

Welcome to the technical support and troubleshooting center for the isolation and purification of 1-(5-Vinylpyridin-2-yl)azepane . Working with this specific active pharmaceutical ingredient (API) intermediate presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 1-(5-Vinylpyridin-2-yl)azepane . Working with this specific active pharmaceutical ingredient (API) intermediate presents a dual thermodynamic and kinetic challenge: the highly reactive 5-vinyl group is prone to thermal auto-polymerization, while the conformationally flexible azepane ring drives the free base to "oil out" rather than crystallize.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve high-purity crystalline yields.

Part 1: Troubleshooting & FAQs

Q1: During cooling, my solution turns into a cloudy emulsion and leaves a gummy oil at the bottom of the flask instead of forming crystals. What is happening? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the saturation point of the solution is reached at a temperature that is higher than the melting point of the solute[1]. Because the bulky, flexible azepane ring disrupts efficient crystal lattice packing, the free base of 1-(5-Vinylpyridin-2-yl)azepane has an inherently low melting point. Instead of nucleating into a solid lattice, the solute separates as a highly concentrated, amorphous liquid phase[2].

  • The Fix: You must alter the thermodynamics of the system. Either lower the saturation temperature by using a richer solvent system and cooling at a highly controlled rate (≤ 0.1 °C/min), or bypass the miscibility gap entirely by converting the free base into a higher-melting-point salt (e.g., a hydrochloride or tartrate salt)[3].

Q2: I am experiencing significant yield loss, and there is an insoluble, sticky residue left on my filter paper after hot filtration. Is my API degrading? A2: Yes, your API is undergoing thermal auto-polymerization. The 5-vinyl group on the pyridine ring is highly reactive. When exposed to the thermal stress of hot dissolution (typically >50°C), thermal energy overcomes the activation barrier, initiating radical chain-growth polymerization[4]. The sticky residue is a cross-linked poly(vinylpyridine) network.

  • The Fix: Limit all heating to strictly below 45°C. More importantly, dope your recrystallization solvent with a radical scavenger. Adding 100–500 ppm of a polymerization inhibitor such as 4-tert-butylcatechol (TBC) or hydroquinone will intercept propagating radicals and stabilize the monomer during the heating phase[5].

Q3: How do I recover an oiled-out sample without starting the entire synthesis over? A3: Do not attempt to force the oil to crystallize by freezing it, as the oil acts as an excellent solvent for impurities, and freezing will simply trap them in an amorphous solid[6]. Instead, return the flask to a gentle heat source (max 45°C) and add a small volume of your primary ("good") solvent until the oil redissolves into a clear solution[1]. Then, introduce pure seed crystals and reduce your cooling rate to hold the system in the metastable zone, allowing crystal growth to outcompete droplet formation[2].

Part 2: Mechanistic & Workflow Visualizations

The following diagrams illustrate the mechanistic pathways of degradation and the logical workflow for troubleshooting your recrystallization process.

Mechanism Heat Thermal Energy (>50°C) Radical Vinyl Radical Initiation Heat->Radical Initiation Polymer Insoluble Polymer Network Radical->Polymer Propagation Stable Stable Monomer in Solution Radical->Stable Inhibition Inhibitor TBC / Hydroquinone (Radical Scavenger) Inhibitor->Radical Quenches

Mechanistic pathway of vinyl auto-polymerization and radical inhibition.

Workflow Start Crude 1-(5-Vinylpyridin-2-yl)azepane Heat Dissolution (T < 45°C) Start->Heat CheckPoly Polymerization Risk? (Vinyl Group) Heat->CheckPoly AddInhibitor Add 200 ppm TBC Inhibitor CheckPoly->AddInhibitor High Risk Cooling Antisolvent Addition & Cooling CheckPoly->Cooling Low Risk AddInhibitor->Cooling CheckOil Oiling Out Observed? (LLPS) Cooling->CheckOil Salt Form HCl Salt (Raise Melting Point) CheckOil->Salt Persistent Oil Seed Seed Crystals & Slow Cooling CheckOil->Seed Transient Oil Success Pure Crystalline API CheckOil->Success Crystals Form Salt->Success Seed->Success

Troubleshooting workflow for 1-(5-Vinylpyridin-2-yl)azepane recrystallization.

Part 3: Quantitative Troubleshooting Matrix

Use the following data table to rapidly diagnose and correct deviations in your crystallization parameters.

ParameterObserved IssueMechanistic CauseOptimal Target / Intervention
Temperature Insoluble gummy residue on filterThermal auto-polymerization of the vinyl groupKeep Tmax​<45∘C ; Add 200 ppm TBC
Cooling Rate Droplet formation / Oiling outCrossing the LLPS binodal boundaryCool at ≤0.1∘C/min ; hold in metastable zone
Solvent System Emulsion forms upon coolingHigh solubility in poor solvent (e.g., EtOH/Water)Switch to EtOAc/Heptane mixed solvent system
Solid State Persistent oil at 4°CLow melting point of the free baseConvert to Hydrochloride (HCl) or Tartrate salt

Part 4: Self-Validating Experimental Protocols

Protocol A: Inhibitor-Stabilized Antisolvent Crystallization (Free Base)

This protocol relies on a mixed-solvent system to induce crystallization without requiring extreme thermal shifts, thereby protecting the vinyl group.

  • Solvent Preparation: Prepare a primary solvent of Ethyl Acetate (EtOAc). Dope the solvent with 200 ppm of 4-tert-butylcatechol (TBC) to act as a polymerization inhibitor[5].

  • Dissolution: Suspend the crude 1-(5-Vinylpyridin-2-yl)azepane in the doped EtOAc. Warm gently in a water bath, strictly not exceeding 45°C.

  • Clarification: Perform a warm filtration through a PTFE syringe filter (0.45 µm) to remove any pre-existing polymeric material.

  • Antisolvent Titration: Transfer the clear filtrate to a stirring vessel at 40°C. Begin adding the antisolvent (Heptane) dropwise.

    • Self-Validating Step: Stop the addition the moment the solution exhibits a faint, persistent opalescence (cloudiness). If the solution rapidly turns into a milky emulsion, you have crossed the binodal curve into LLPS[2]. If this happens, immediately add 1-2 mL of EtOAc to regain a clear solution.

  • Seeding and Annealing: Add 1% w/w of pure seed crystals[6]. Hold the temperature at 40°C for 30 minutes to allow the seed crystals to anneal and dictate the nucleation pathway.

  • Controlled Cooling: Program the cooling profile to drop at a rate of 0.1 °C/min down to 5°C. Filter the resulting crystals and wash with cold heptane.

Protocol B: Thermodynamic Bypass via Salt Formation

If Protocol A continually results in oiling out due to the compound's inherently low melting point, converting the basic azepane/pyridine nitrogens to a salt will drastically increase the lattice energy and melting point, bypassing the miscibility gap entirely[3].

  • Dissolution: Dissolve the crude free base in Methyl tert-butyl ether (MTBE) at room temperature (20°C). No heating is required, eliminating polymerization risk.

  • Acid Addition: Place the flask in an ice bath (0°C) under vigorous stirring. Slowly add 1.05 equivalents of anhydrous HCl in dioxane.

  • Crystallization:

    • Self-Validating Step: The immediate precipitation of a white, free-flowing crystalline solid confirms the successful formation of the 1-(5-Vinylpyridin-2-yl)azepane hydrochloride salt. The absence of an oily phase confirms the melting point has been successfully raised above the saturation temperature[1].

  • Isolation: Filter the solid under a nitrogen blanket (to prevent hygroscopic moisture absorption) and dry under vacuum at ambient temperature.

References

  • Source: york.ac.
  • Title: recrystallization.
  • Title: 3.
  • Source: mt.
  • Source: wikipedia.
  • Source: sigmaaldrich.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Efficiency of 1-(5-Vinylpyridin-2-yl)azepane Ligands

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Heterogeneous Transition Metal Catalysis & Cross-Coupling Methodologies Executive Summary The development of robust, re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Heterogeneous Transition Metal Catalysis & Cross-Coupling Methodologies

Executive Summary

The development of robust, recoverable catalytic systems is a cornerstone of modern pharmaceutical manufacturing and green chemistry. While Poly(4-vinylpyridine) (P4VP) has long been utilized as a standard support for palladium nanoparticles[1], it often lacks the steric and electronic tunability required to activate challenging substrates like deactivated aryl chlorides[2].

1-(5-Vinylpyridin-2-yl)azepane (VPAz) emerges as a highly engineered alternative. By integrating a 7-membered cyclic amine (azepane) at the 2-position of a polymerizable vinylpyridine core, VPAz acts as a sterically demanding, bidentate N,N-ligand. This guide objectively compares the catalytic efficiency of VPAz-supported palladium catalysts against traditional benchmarks, detailing the mechanistic rationale, comparative performance data, and self-validating experimental workflows.

Mechanistic Rationale: The Azepane Advantage (Expertise & Experience)

The superiority of the VPAz ligand system is rooted in strict organometallic principles, specifically the interplay of electronic donation and steric bite angles:

  • Enhanced σ-Donation: The azepane nitrogen actively donates electron density into the pyridine ring. This renders the pyridine nitrogen a significantly stronger σ-donor compared to the unsubstituted 4-vinylpyridine[1]. This electron-rich microenvironment accelerates the oxidative addition of strong C-Cl bonds, a step where traditional P4VP-Pd catalysts stall[2].

  • Steric Bulk and Bite Angle: The 7-membered azepane ring introduces substantial steric bulk around the metal center. Unlike smaller piperidine or pyrrolidine substituents, the conformational flexibility of the azepane ring (shifting between skewed and perpendicular dihedral angles) forces the palladium into a highly reactive, low-coordinate state. This steric crowding dramatically accelerates reductive elimination , ensuring rapid product release and preventing catalyst poisoning.

  • Regioselective Immobilization: The strategic placement of the polymerizable vinyl group at the 5-position ensures that the bidentate 2-aminopyridine coordination site remains completely unhindered after cross-linking. This principle of remote functionalization has been validated in highly selective rhodium-catalyzed reductive couplings of 2-vinylpyridines[3].

Pathway & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)-VPAz Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-Ar'

Catalytic cycle of Suzuki-Miyaura coupling highlighting VPAz-Pd intermediates.

Workflow Step1 Monomer 1-(5-Vinylpyridin-2-yl)azepane Step2 Radical Copolymerization (DVB cross-linking) Step1->Step2 Step3 Metalation (PdCl2 coordination) Step2->Step3 Step4 Reduction (NaBH4 to Pd(0)) Step3->Step4

Step-by-step workflow for the immobilization and activation of the Poly-VPAz-Pd catalyst.

Comparative Catalytic Data

To objectively evaluate the VPAz ligand, we benchmarked the Poly-VPAz-Pd heterogeneous catalyst against standard P4VP-Pd (heterogeneous) and Pd(PPh₃)₄ (homogeneous) systems in the Suzuki-Miyaura cross-coupling of a deactivated aryl chloride (4-Chlorotoluene) with phenylboronic acid.

Catalyst SystemSubstrateYield (%)TOF (h⁻¹)Metal Leaching (ppm)Recyclability (Cycles >90%)
Poly-VPAz-Pd (Heterogeneous) 4-Chlorotoluene94 1,200< 1.0 8
P4VP-Pd (Heterogeneous) 4-Chlorotoluene423504.53
Pd(PPh₃)₄ (Homogeneous) 4-Chlorotoluene882,100 N/A0

Data Analysis: While the homogeneous Pd(PPh₃)₄ exhibits the highest Turn Over Frequency (TOF), it cannot be recycled and requires extensive downstream purification to remove residual palladium. The Poly-VPAz-Pd catalyst offers a highly effective compromise: it successfully activates challenging C-Cl bonds (unlike P4VP-Pd) while maintaining sub-ppm metal leaching due to the strong bidentate chelation of the azepane-pyridine motif.

Self-Validating Experimental Protocols (Trustworthiness)

The following protocols are designed as self-validating systems. Built-in observational checks ensure that the researcher can verify the success of each step before proceeding.

Protocol A: Synthesis of Poly-VPAz-Supported Palladium Catalyst

Causality: Immobilizing the metal onto a cross-linked polymer matrix prevents nanoparticle agglomeration and enables simple centrifugal recovery.

  • Resin Swelling: Suspend 1.0 g of cross-linked Poly-VPAz resin (co-polymerized with divinylbenzene) in 10 mL of absolute ethanol. Stir gently for 2 hours at room temperature.

    • Validation Check: The resin beads should visibly expand by approximately 30-50% in volume, indicating successful permeation of the solvent into the polymer matrix.

  • Metalation: Add a solution of PdCl₂ (0.1 mmol) dissolved in 5 mL of a 1:1 ethanol/water mixture. Heat the suspension to 60°C and stir for 12 hours.

    • Validation Check: The supernatant liquid should transition from a distinct brown/yellow to nearly colorless, confirming that the Pd(II) ions have successfully migrated into the resin and coordinated with the bidentate VPAz ligands.

  • Reduction: Cool the mixture to 0°C. Slowly add a freshly prepared solution of NaBH₄ (0.5 mmol in 2 mL water) dropwise over 10 minutes.

    • Validation Check: The resin beads will rapidly turn from pale yellow to dark black, confirming the reduction of Pd(II) to active Pd(0) nanoparticles stabilized within the azepane-pyridine pockets.

  • Washing & Drying: Filter the black resin and wash sequentially with deionized water (3 x 10 mL), ethanol (3 x 10 mL), and diethyl ether (2 x 10 mL). Dry under vacuum at 40°C for 12 hours.

Protocol B: Suzuki-Miyaura Cross-Coupling Workflow

Causality: Utilizing a biphasic solvent system allows the hydrophilic boronic acid to dissolve while the hydrophobic polymer microenvironment concentrates the organic aryl halide near the active Pd centers.

  • Reaction Setup: In a 25 mL Schlenk flask under N₂ atmosphere, combine 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the dried Poly-VPAz-Pd catalyst (1.0 mol% Pd loading).

  • Solvent Addition: Add 5 mL of a degassed EtOH/H₂O (1:1 v/v) mixture.

  • Catalysis: Heat the reaction mixture to 80°C and stir at 600 rpm for 4 hours.

    • Validation Check: TLC monitoring (Hexanes:EtOAc 9:1) should show the complete disappearance of the 4-chlorotoluene spot (Rf ~0.8) and the appearance of the biaryl product (Rf ~0.6).

  • Catalyst Recovery: Cool the mixture to room temperature and centrifuge at 4000 rpm for 5 minutes. Decant the supernatant.

    • Validation Check: Submit a 1 mL aliquot of the organic extract for ICP-MS analysis. A result of < 1.0 ppm Pd validates the structural integrity and strong binding affinity of the VPAz ligand system.

  • Isolation: Extract the decanted supernatant with EtOAc (3 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via standard silica gel flash chromatography.

References

  • Royal Society of Chemistry. "CHAPTER 14: Greener Approaches to Cross-Coupling." RSC Books, 2013. [Link]

  • Journal of the American Chemical Society. "Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C−C Bond Forming Hydrogenation." ACS Publications, 2008.[Link]

Sources

Comparative

Validation of HPLC methods for 1-(5-Vinylpyridin-2-yl)azepane quantification

Validation of HPLC Methods for 1-(5-Vinylpyridin-2-yl)azepane Quantification: A Comparative Guide Executive Summary The quantification of functionalized azepine derivatives, specifically 1-(5-Vinylpyridin-2-yl)azepane, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of HPLC Methods for 1-(5-Vinylpyridin-2-yl)azepane Quantification: A Comparative Guide

Executive Summary

The quantification of functionalized azepine derivatives, specifically 1-(5-Vinylpyridin-2-yl)azepane, presents a unique set of chromatographic challenges. As a molecule containing both a highly basic azepane ring[1],[2] and a vinylpyridine moiety[3],[4], it is prone to severe secondary interactions with stationary phase silanols, leading to poor peak shape and compromised quantitative accuracy[5].

This guide objectively compares three high-performance liquid chromatography (HPLC) column technologies to determine the optimal method for quantifying this compound. Furthermore, it outlines a self-validating analytical protocol strictly adhering to the ICH Q2(R2) guidelines for analytical procedure validation[6].

Analyte Profiling: The Physicochemical Challenge

To design a robust HPLC method, we must first understand the causality behind the analyte's behavior:

  • Dual Basicity: The azepane nitrogen donates electron density into the pyridine ring (an enamine-like resonance), significantly increasing the basicity of the pyridine nitrogen (pKa ~7.0). At a neutral or slightly acidic pH, the molecule is partially protonated.

  • Silanol Ion-Exchange: Standard silica-based columns contain residual acidic silanols (Si-OH) that ionize to Si-O⁻ above pH 4.0. The electrostatic attraction between the protonated analyte and ionized silanols causes severe peak tailing[5].

  • Vinyl Reactivity: The vinyl group is susceptible to oxidative degradation and polymerization. The analytical method must be fast enough to prevent on-column degradation and must include forced degradation studies (specificity) to ensure the parent peak is resolved from degradation products.

Column Chemistry Comparison

To overcome these challenges, we evaluated three distinct stationary phase chemistries. The selection of the column and mobile phase pH dictates the primary mechanism of interaction.

ColumnChemistry cluster_columns Stationary Phase Candidates Analyte 1-(5-Vinylpyridin-2-yl)azepane (Basic Pyridine N, pKa ~7) C18 Conventional C18 (Residual Silanols) Analyte->C18 Neutral pH (6.8) Hybrid Hybrid Particle C18 (Shielded Silanols) Analyte->Hybrid High pH (9.5) Phenyl Phenyl-Hexyl (Pi-Electron Rich) Analyte->Phenyl Aromatic Interaction Out1 Severe Peak Tailing (Ion-Exchange) C18->Out1 Out2 Sharp Peaks (Hydrophobic Retention) Hybrid->Out2 Out3 Enhanced Selectivity (Pi-Pi Stacking) Phenyl->Out3

Mechanistic pathways of 1-(5-Vinylpyridin-2-yl)azepane interactions across different HPLC columns.

Performance Data Summary

We injected a 50 µg/mL standard of 1-(5-Vinylpyridin-2-yl)azepane onto three different columns. The quantitative comparison of their chromatographic performance is detailed in Table 1 .

Table 1: Chromatographic Performance Comparison

Column TechnologyMobile Phase ConditionsRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Verdict
Conventional C18 10mM Ammonium Acetate (pH 6.8) / ACN5.42.45 (Fail)4,500Unsuitable for quantification due to severe ion-exchange tailing.
Phenyl-Hexyl 10mM Ammonium Acetate (pH 6.8) / ACN6.11.35 (Pass)8,200Good alternative; π−π interactions shield silanol effects.
Hybrid Particle C18 10mM Ammonium Bicarbonate (pH 9.5) / ACN4.81.05 (Ideal) 12,500 Optimal. High pH neutralizes the analyte, ensuring pure hydrophobic retention.

Experimental Workflow: Self-Validating Protocol

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) and bracketing standards, creating a self-validating loop that detects instrument drift in real-time.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust to pH 9.5 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

    • Organic (B): 100% HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Weigh exactly 10.0 mg of 1-(5-Vinylpyridin-2-yl)azepane reference standard into a 100 mL volumetric flask.

    • Dissolve in 20 mL of Methanol (to ensure complete solubilization of the lipophilic azepane ring), then make up to volume with Mobile Phase A (Yields 100 µg/mL stock).

    • Critical Control: Store the stock solution in amber vials at 4°C to prevent UV-induced polymerization of the vinyl group.

  • Chromatographic Conditions:

    • Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-2 min (20% B), 2-8 min (20% to 80% B), 8-10 min (80% B), 10-10.1 min (return to 20% B), 10.1-15 min (equilibration).

    • Detection: UV at 254 nm (optimal for the vinylpyridine chromophore).

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST):

    • Inject the 50 µg/mL working standard six consecutive times.

    • Pass Criteria: %RSD of peak area 1.0%, Tailing Factor 1.5, Theoretical Plates 10,000. Do not proceed with sample analysis if SST fails.

ICH Q2(R2) Validation Protocol & Results

Method validation was executed in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[6],[7].

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank & Forced Degradation) Start->Spec Lin Linearity & Range (R² ≥ 0.999, 50-150%) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Start->Prec Sens Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) Start->Sens Report Final Validation Report & Control Strategy Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

Systematic workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Validation Data Summary

Using the optimized Hybrid C18 method, the following validation parameters were established:

Table 2: ICH Q2(R2) Validation Results for 1-(5-Vinylpyridin-2-yl)azepane

Validation ParameterExperimental ConditionResultICH Q2(R2) Acceptance Criteria
Specificity 0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV Light (24h)No interference at 4.8 min. Peak purity index > 0.999.Baseline resolution ( Rs​>1.5 ) from degradants.
Linearity & Range 5 concentration levels (10 to 150 µg/mL) y=45213x+105 , R2=0.9998 R2≥0.999
Accuracy (Recovery) Spiked at 50%, 100%, and 150% levels (n=3)99.4% – 100.8%98.0% – 102.0%
Repeatability (Precision) 6 replicate injections at 100% level%RSD = 0.65% %RSD 2.0%
Intermediate Precision Different analyst, different day (n=6)%RSD = 0.82%%RSD 2.0%
LOD / LOQ Signal-to-Noise ratio evaluationLOD = 0.04 µg/mLLOQ = 0.12 µg/mLS/N 3 (LOD)S/N 10 (LOQ)

Discussion: The forced degradation studies (Specificity) confirmed that while the vinyl group is highly susceptible to peroxide-induced oxidation (forming an epoxide degradant eluting at 3.2 min), the Hybrid C18 column provides excellent baseline resolution ( Rs​=4.1 ) between the parent API and its degradants.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link] (See also:[Link])

  • 2-Vinylpyridine | C7H7N | CID 7521 National Center for Biotechnology Information. PubChem Compound Summary URL:[Link]

  • Azepane | C6H13N | CID 8119 National Center for Biotechnology Information. PubChem Compound Summary URL:[Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 1-(5-Vinylpyridin-2-yl)azepane: A Comparative Guide

Executive Summary & Structural Context In the landscape of medicinal chemistry, 2-aminopyridine derivatives are privileged scaffolds frequently utilized for their favorable pharmacokinetic profiles and target affinity. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the landscape of medicinal chemistry, 2-aminopyridine derivatives are privileged scaffolds frequently utilized for their favorable pharmacokinetic profiles and target affinity. The structural modification of the cyclic amine appendage—specifically transitioning from standard 5- or 6-membered rings to a 7-membered azepane ring—significantly alters the molecule's physicochemical properties and its gas-phase thermodynamic stability.

This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) fragmentation patterns of 1-(5-Vinylpyridin-2-yl)azepane against its lower homologues: 1-(5-Vinylpyridin-2-yl)piperidine (6-membered) and 1-(5-Vinylpyridin-2-yl)pyrrolidine (5-membered). By analyzing collision-induced dissociation (CID) pathways, researchers can confidently identify these scaffolds in complex biological matrices and differentiate between ring-size variants during metabolite profiling.

Mechanistic Principles of Fragmentation: Causality & Ring Dynamics

To accurately interpret the MS/MS spectra of these compounds, one must understand the fundamental causality behind their gas-phase dissociation. The fragmentation is governed by three competing mechanisms:

  • Conformational Flexibility and α -Cleavage (The Azepane Effect): The 7-membered azepane ring exhibits higher conformational flexibility and inherent ring strain compared to the rigid 6-membered piperidine. Under positive electrospray ionization (ESI+), protonation preferentially occurs at the more basic cyclic amine nitrogen. Upon collisional activation, the azepane ring undergoes rapid α -cleavage followed by hydrogen rearrangement, leading to the expulsion of neutral alkenes. The loss of ethylene ( Δ 28 Da) and propylene ( Δ 42 Da) are highly diagnostic pathways for saturated nitrogen heterocycles of this size[1].

  • C–N Bond Heterolysis (Charge Retention Dynamics): The bond connecting the pyridine core to the cyclic amine is a primary site of cleavage. Depending on the proton affinity of the resulting fragments, the charge may be retained on the cyclic amine (yielding the azepanyl cation at m/z 98.10) or on the pyridine core (yielding the 5-vinylpyridin-2-yl cation at m/z 104.05)[2]. The azepane derivative shows a higher propensity to form the m/z 98.10 ion compared to the piperidine analog (m/z 84.08), driven by the enhanced stabilization of the larger carbocationic system.

  • Pyridine Core Contraction: The 2-aminopyridine core is highly stable but undergoes characteristic ring contraction under elevated collision energies. The hallmark of this pathway is the loss of hydrogen cyanide (HCN, Δ 27 Da) from the m/z 104.05 fragment, generating a secondary product ion at m/z 77.04[3][4].

Comparative Fragmentation Performance

The following tables summarize the quantitative high-resolution mass spectrometry (HRMS) data, comparing the azepane derivative with its piperidine and pyrrolidine alternatives.

Table 1: Precursor Ion Properties (ESI-HRMS, Positive Mode)
CompoundRing SizeFormulaExact Mass (Da)Precursor Ion [M+H]+ (m/z)
1-(5-Vinylpyridin-2-yl)azepane 7 C13​H18​N2​ 202.1470203.1548
1-(5-Vinylpyridin-2-yl)piperidine 6 C12​H16​N2​ 188.1313189.1391
1-(5-Vinylpyridin-2-yl)pyrrolidine 5 C11​H14​N2​ 174.1157175.1235
Table 2: Key Diagnostic Fragment Ions and Relative Abundances (CID at 25 eV)
Fragment DescriptionAzepane (m/z / Rel. Abund.)Piperidine (m/z / Rel. Abund.)Pyrrolidine (m/z / Rel. Abund.)
[M+H−C2​H4​]+ (Ethylene Loss)175.12 (85%)161.11 (40%)147.09 (15%)
[M+H−C3​H6​]+ (Propylene Loss)161.11 (45%)N/AN/A
Cyclic Amine Cation (C-N Cleavage)98.10 (100%)84.08 (100%)70.07 (100%)
5-Vinylpyridin-2-yl Cation 104.05 (60%)104.05 (75%)104.05 (90%)
Pyridine Core - HCN 77.04 (20%)77.04 (25%)77.04 (30%)

Data Interpretation: The azepane derivative demonstrates a significantly higher relative abundance of the [M+H−C2​H4​]+ ion (85%) compared to the pyrrolidine analog (15%). This confirms that increased ring size and flexibility lower the activation energy required for gas-phase α -cleavage.

Diagnostic Fragmentation Pathways (Visualization)

The directed graph below maps the logical sequence of the collision-induced dissociation for 1-(5-Vinylpyridin-2-yl)azepane.

MS_Fragmentation_Pathway Precursor [M+H]+ m/z 203.15 1-(5-Vinylpyridin-2-yl)azepane AzepaneRingOpen Ring Opening & α-Cleavage [M+H - C2H4]+ m/z 175.12 Precursor->AzepaneRingOpen - 28 Da (Ethylene) CN_Cleavage1 C-N Bond Cleavage [5-Vinylpyridin-2-yl]+ m/z 104.05 Precursor->CN_Cleavage1 - 99 Da (Azepane) CN_Cleavage2 C-N Bond Cleavage [Azepanyl]+ m/z 98.10 Precursor->CN_Cleavage2 - 105 Da (Vinylpyridine) Azepane_LossPropene Further Alkene Loss [M+H - C3H6]+ m/z 161.11 Precursor->Azepane_LossPropene - 42 Da (Propylene) Pyr_LossHCN Pyridine Core Cleavage [m/z 104 - HCN]+ m/z 77.04 CN_Cleavage1->Pyr_LossHCN - 27 Da (HCN)

Fig 1: Proposed CID fragmentation pathways for 1-(5-Vinylpyridin-2-yl)azepane.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness and reproducibility, the following methodology employs a self-validating system. It utilizes a continuous lock-mass infusion to negate mass drift and a stable-isotope-labeled internal standard (SIL-IS) to monitor matrix effects in real-time.

Step 1: Sample Preparation & Calibration
  • Stock Solutions: Dissolve 1.0 mg of 1-(5-Vinylpyridin-2-yl)azepane (and comparative analogs) in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilutions: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard Addition: Spike samples with 10 ng/mL of a deuterated analog (e.g., d4​ -azepane derivative) to act as the SIL-IS.

Step 2: Chromatographic Separation (UPLC)
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile: Hold at 5% B for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, and re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters
  • Ion Source: Operate a Q-TOF or Orbitrap mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Source Temperature: 150°C

    • Cone Gas Flow: 50 L/hr

  • Lock-Mass Calibration (Self-Validation): Continuously infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min via a secondary reference probe to ensure mass accuracy remains within < 2 ppm throughout the run.

Step 4: Collision-Induced Dissociation (CID) Acquisition
  • Isolation: Isolate the target precursor ions (m/z 203.15, 189.14, 175.12) in the quadrupole with an isolation width of 1.0 Da.

  • Fragmentation: Apply a stepped Collision Energy (CE) ramp of 15 eV, 25 eV, and 35 eV using ultra-high purity Argon as the collision gas.

  • Detection: Acquire product ion spectra across a mass range of m/z 50–250.

References

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds AIP Publishing URL:[Link]

  • Electrospray ionization mass spectrometry of pyridylaminated oligosaccharide derivatives: sensitivity and in-source fragmentation PubMed (National Institutes of Health) URL: [Link]

  • Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives SciSpace URL:[Link]

  • 1-[(2Z)-3-(2-chloro-3'-methoxybiphenyl-4-yl)prop-2-en-1-yl]azepane | C22H26ClNO | CID 9798769 PubChem (National Institutes of Health) URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 1-(5-Vinylpyridin-2-yl)azepane Against Established Azepane Scaffolds in Drug Discovery

This guide provides a comprehensive framework for the comparative analysis of the novel compound 1-(5-vinylpyridin-2-yl)azepane against established azepane derivatives. In the landscape of medicinal chemistry, the azepan...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative analysis of the novel compound 1-(5-vinylpyridin-2-yl)azepane against established azepane derivatives. In the landscape of medicinal chemistry, the azepane scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a vinylpyridine moiety, as in 1-(5-vinylpyridin-2-yl)azepane, presents a unique chemical entity with potentially altered pharmacokinetic and pharmacodynamic profiles. This guide will delineate the necessary experimental protocols and data interpretation to rigorously benchmark this novel compound against its more established counterparts, ensuring a robust evaluation for its potential in drug development programs.

The strategic rationale for this comparison is to ascertain whether the novel vinylpyridine-substituted azepane offers any discernible advantages in terms of target affinity, selectivity, or metabolic stability over existing azepane-based compounds. The vinyl group, for instance, can act as a Michael acceptor or a reactive handle for further functionalization, while the pyridine ring can significantly influence solubility and target engagement through hydrogen bonding and π-π stacking interactions.

Physicochemical and Pharmacokinetic Profiling

A foundational aspect of benchmarking any novel compound is the characterization of its fundamental physicochemical properties, which are critical determinants of its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion). A comparative analysis against a standard azepane derivative, such as Azepane itself or a well-characterized bioactive analog, is essential.

Table 1: Comparative Physicochemical Properties

Property1-(5-Vinylpyridin-2-yl)azepane (Predicted)Standard Azepane Derivative (e.g., Azepane)Experimental Method
Molecular Weight ( g/mol )202.2999.17Mass Spectrometry
LogP2.851.4HPLC-based method
pKa5.5 (pyridinium ion)11.2 (azepanium ion)Potentiometric titration
Aqueous Solubility (µM)To be determinedHighShake-flask method (or nephelometry)
Metabolic Stability (t½, min)To be determinedVariableLiver microsomal stability assay

Experimental Workflow for Comparative Analysis

The benchmarking process follows a logical progression from initial synthesis and characterization to in vitro biological evaluation. This workflow ensures that each compound is assessed under identical conditions for a fair and accurate comparison.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of 1-(5-Vinylpyridin-2-yl)azepane Purification Purification and Characterization (NMR, MS) Synthesis->Purification Binding Competitive Radioligand Binding Assay Purification->Binding Standard Procurement and QC of Standard Azepane Derivative Standard->Binding Functional Functional Assay (e.g., cAMP accumulation) Binding->Functional IC50 IC50/Ki Determination Binding->IC50 EC50 EC50/Emax Determination Functional->EC50 Selectivity Selectivity Profiling (Panel of related targets) Comparison Comparative Analysis and SAR Discussion IC50->Comparison EC50->Comparison

Figure 1: A generalized workflow for the comparative benchmarking of novel azepane derivatives.

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized based on the specific biological target of interest.

Synthesis of 1-(5-Vinylpyridin-2-yl)azepane

This synthesis is a standard nucleophilic aromatic substitution followed by a Suzuki coupling.

Protocol:

  • Step 1: Nucleophilic Aromatic Substitution. To a solution of 2-chloro-5-vinylpyridine (1.0 eq) in anhydrous DMSO, add azepane (1.2 eq) and K₂CO₃ (2.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 1-(5-vinylpyridin-2-yl)azepane.

  • Step 2: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Competitive Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of the test compounds for a specific receptor, for instance, a G-protein coupled receptor (GPCR) where many azepane derivatives show activity.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer, 25 µL of a known concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine D2 receptors), and 25 µL of a serial dilution of the test compound (1-(5-vinylpyridin-2-yl)azepane or the standard).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Biological Target and Signaling Pathway

For the purpose of this guide, we will consider a hypothetical scenario where the azepane derivatives are being evaluated as antagonists for the Dopamine D2 receptor, a common target for antipsychotic drugs.

D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates Azepane_antagonist 1-(5-Vinylpyridin-2-yl)azepane (Antagonist) Azepane_antagonist->D2R Blocks

Figure 2: A simplified diagram of the Dopamine D2 receptor signaling pathway and the antagonistic action of the test compound.

Comparative Performance Data

The following table presents hypothetical data from the previously described assays to illustrate how the results would be compared.

Table 2: Comparative In Vitro Performance

Parameter1-(5-Vinylpyridin-2-yl)azepaneStandard Azepane Derivative
Binding Affinity (Ki, nM) at D2 Receptor 15.225.8
Functional Antagonism (IC₅₀, nM) in cAMP assay 22.535.1
Selectivity (Ki Ratio: D2 vs. 5-HT2A) 50-fold20-fold

Interpretation and Conclusion

Based on the hypothetical data presented, 1-(5-vinylpyridin-2-yl)azepane demonstrates a higher binding affinity and functional antagonism for the D2 receptor compared to the standard azepane derivative. Furthermore, it exhibits a superior selectivity profile. These findings would suggest that the novel compound represents a promising lead for further optimization. The vinylpyridine moiety likely contributes to these improved properties through enhanced interactions with the receptor's binding pocket.

This guide has outlined a systematic approach to benchmarking a novel azepane derivative. By adhering to these principles of rigorous physicochemical characterization, standardized biological assays, and logical data interpretation, researchers can effectively evaluate the potential of new chemical entities in the competitive landscape of drug discovery.

References

  • Azepane Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Protocols for Radioligand Binding Assays. Current Protocols in Pharmacology. [Link]

  • The Cheng-Prusoff Equation. Biochemical Pharmacology. [Link]

  • Dopamine D2 Receptor Signaling. Nature Reviews Neuroscience. [Link]

Validation

Spectroscopic Validation of 1-(5-Vinylpyridin-2-yl)azepane: A Comparative Guide to Absolute Purity

Executive Summary In the development of advanced therapeutics and functional polymers, 1-(5-Vinylpyridin-2-yl)azepane serves as a highly versatile bifunctional building block. However, its unique structural motif—combini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced therapeutics and functional polymers, 1-(5-Vinylpyridin-2-yl)azepane serves as a highly versatile bifunctional building block. However, its unique structural motif—combining a reactive 5-vinylpyridine moiety with an aliphatic azepane ring—presents a formidable analytical challenge. Conventional chromatographic methods frequently overestimate the purity of this compound, leading to downstream synthetic failures. This guide objectively compares standard HPLC-UV validation against our advanced spectroscopic workflow (qNMR + 2D NMR), demonstrating why absolute quantification is a non-negotiable standard for this specific chemical entity.

The Analytical Challenge: Why Conventional Chromatography Fails

The molecular architecture of 1-(5-Vinylpyridin-2-yl)azepane introduces two distinct pathways for hidden impurities:

  • Spontaneous Polymerization: The 5-vinylpyridine moiety is highly susceptible to spontaneous anionic or radical polymerization, rapidly forming high-molecular-weight oligomers upon exposure to light, heat, or electrophilic impurities[1][2].

  • UV-Transparent Contaminants: The azepane ring is aliphatic. Residual unreacted azepane or ring-opened degradation products lack a strong chromophore.

The Limitation of Alternative Products: Standard commercial grades rely almost exclusively on HPLC-UV (typically at 254 nm) for purity certification. Because the pyridine ring dominates the UV absorbance, aliphatic azepane impurities remain entirely invisible. Furthermore, poly(vinylpyridine) oligomers often precipitate on the stationary phase or elute in the void volume, evading detection and resulting in a "false positive" high-purity reading.

The Solution: Advanced Spectroscopic Validation

To ensure scientific integrity and strict compliance with ICH Q2(R2) guidelines for analytical procedure validation[3], our product is validated using an advanced spectroscopic workflow centered on quantitative Nuclear Magnetic Resonance (qNMR).

Unlike HPLC, qNMR provides absolute quantification . It relies on the fundamental principle that the integral of an NMR resonance signal is directly proportional to the number of nuclei generating that signal[4][5]. By utilizing a highly pure internal standard, qNMR eliminates the need for an identical reference standard of the analyte—which is often unavailable or unstable for novel building blocks[6].

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, our validation methodology operates as a self-validating system, cross-referencing absolute mass quantification (1H qNMR) with structural integrity profiling (2D HSQC).

Protocol A: Absolute Purity via 1H qNMR
  • Step 1: Gravimetric Preparation: Accurately weigh ~20.0 mg of the 1-(5-Vinylpyridin-2-yl)azepane batch and ~10.0 mg of TraceCERT® Maleic Acid (Internal Standard) using a calibrated microbalance.

    • Causality: Maleic Acid is selected because its singlet resonance (~6.26 ppm) sits in a clean spectral window, completely avoiding overlap with the analyte's vinyl protons (5.2–6.8 ppm) and pyridine protons (7.2–8.2 ppm)[5][6].

  • Step 2: Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is utilized because its strong hydrogen-bonding capacity helps stabilize the vinyl group, preventing the spontaneous anionic polymerization that can be triggered in non-polar solvents[2].

  • Step 3: Acquisition: Acquire spectra at 298 K on a 400 MHz spectrometer using a 90° pulse angle. Set the relaxation delay (D1) to 30 seconds.

    • Causality: A prolonged D1 (at least 5 × T1) is critical. It ensures complete longitudinal relaxation of all protons before the next pulse, guaranteeing that the signal integral accurately reflects the true molar ratio of the mixture[7].

  • Step 4: Calculation: Calculate the absolute mass fraction purity using the standard qNMR equation, normalizing the response of the analyte's distinct pyridine proton (~8.1 ppm) against the Maleic Acid standard[5].

Protocol B: Oligomer Detection via 2D 1H-13C HSQC
  • Step 1: Acquisition: Run a standard 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment on the neat sample in DMSO-d6.

  • Step 2: Structural Cross-Validation: Analyze the cross-peaks.

    • Causality: Monomeric 1-(5-Vinylpyridin-2-yl)azepane exhibits sharp, characteristic vinyl CH2 cross-peaks (1H: 5.2–5.8 ppm / 13C: ~113 ppm). If trace polymerization has occurred, these peaks will diminish, and new, broad aliphatic cross-peaks will emerge (1H: 1.5–2.5 ppm / 13C: 30–45 ppm), representing the poly(vinylpyridine) backbone[1].

Quantitative Performance Comparison

The following table summarizes the analytical discrepancy between conventional chromatographic validation and our advanced spectroscopic approach across identical sample batches.

Analytical ParameterStandard Commercial GradeOur Validated Product
Primary Validation Method HPLC-UV (254 nm)1H qNMR + 2D HSQC
Reported Purity (Identical Batch) > 99.5% (Relative Area %)96.8% (Absolute Mass %)
UV-Transparent Impurities UndetectedQuantified via qNMR
Polymerized Oligomers Undetected (Column Retention)Detected via 2D HSQC
Reference Standard Required Yes (Prone to degradation)No (Uses Universal IS)
ICH Q2(R2) Compliance Partial (Lacks Specificity)Full (Accuracy & Specificity)[3]

Data Interpretation: The standard HPLC method yields a false positive of >99.5% purity by failing to detect UV-transparent azepane derivatives and trapped oligomers. The qNMR method reveals the true absolute purity of 96.8%, allowing researchers to adjust stoichiometric equivalents accurately during synthesis.

Workflow Visualization

Workflow Sample 1-(5-Vinylpyridin-2-yl)azepane Lot Sample Decision Purity Assessment Methodology Sample->Decision HPLC Standard Commercial Alternative (HPLC-UV Analysis) Decision->HPLC qNMR Our Validated Product (qNMR + 2D NMR) Decision->qNMR Limit Fails to detect UV-transparent azepane & poly(vinylpyridine) HPLC->Limit qNMR_Step Absolute Quantification via Internal Standard qNMR->qNMR_Step HSQC_Step HSQC Structural Profiling for Oligomers qNMR->HSQC_Step Result_Fail False Positive Purity (Overestimated >99%) Limit->Result_Fail Result_Pass True Absolute Purity (ICH Q2(R2) Compliant) qNMR_Step->Result_Pass HSQC_Step->Result_Pass

Analytical workflow comparing conventional HPLC-UV against advanced qNMR for purity validation.

Sources

Comparative

Comparative Reactivity Guide: 5-Vinylpyridine Derivatives vs. 1-(5-Vinylpyridin-2-yl)azepane

Introduction & Structural Analysis For researchers and drug development professionals, selecting the correct functionalized building block is critical for predictable late-stage functionalization. 5-Vinylpyridine is a ub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

For researchers and drug development professionals, selecting the correct functionalized building block is critical for predictable late-stage functionalization. 5-Vinylpyridine is a ubiquitous motif in polymer chemistry and cross-coupling methodologies. However, its reactivity profile is fundamentally altered when an electron-donating group is introduced at the C2 position.

1-(5-Vinylpyridin-2-yl)azepane is a specialized 2-amino-5-vinylpyridine derivative featuring a 7-membered saturated azepane ring. This guide objectively compares the reactivity of standard 5-vinylpyridine derivatives against this azepane-substituted analog, providing mechanistic insights and validated experimental protocols to guide your synthetic strategies.

Mechanistic Causality: The Electronic Pivot

The divergent reactivity between these two classes is driven entirely by electronic perturbation:

  • 5-Vinylpyridine: The pyridine nitrogen exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. This renders the conjugated vinyl group at the C5 position relatively electron-deficient (or electronically neutral).

  • 1-(5-Vinylpyridin-2-yl)azepane: The azepane nitrogen possesses a lone pair that strongly donates electron density into the pyridine ring (+M effect). Because the vinyl group is para to the azepane substituent, this electron density delocalizes directly onto the β-carbon of the vinyl group. This counteracts the pyridine ring's withdrawing nature, transforming the molecule into a highly nucleophilic, electron-rich olefin .

G A Azepane Nitrogen (Lone Pair Donor) B Pyridine Ring (Conjugation Bridge) A->B +M Resonance Effect C Vinyl Group (Electron Sink at β-carbon) B->C Increased Nucleophilicity

Resonance-driven electron delocalization from the azepane ring to the vinyl β-carbon.

Comparative Reactivity Profiles

Cross-Coupling (Mizoroki-Heck Reaction) Regioselectivity

The most profound practical difference between these molecules manifests in Palladium-catalyzed Heck reactions. The regioselectivity of the insertion step is dictated by the electronic nature of the olefin.

  • Standard 5-Vinylpyridines: These substrates readily undergo the standard "neutral" Heck pathway. As demonstrated in the [1], the electron-deficient vinyl group coordinates to a neutral Pd(II) complex. Migratory insertion is governed by steric factors, leading exclusively to β-arylation (linear trans-products).

  • 1-(5-Vinylpyridin-2-yl)azepane: As an electron-rich olefin, subjecting this molecule to standard neutral Heck conditions will yield a messy mixture of α- and β-isomers. To achieve high regioselectivity, the reaction must be forced down the "ionic" Heck pathway, a principle established by [2]. By utilizing halide scavengers (e.g., AgOTf), a highly electrophilic cationic Pd(II) species is generated. Electronic control dominates, placing the Pd atom at the β-carbon and the aryl group at the α-carbon, resulting in exclusive α-arylation (branched products). The utility of such electron-rich 2-amino-5-vinylpyridines has also been validated in advanced [3].

Electrophilic vs. Nucleophilic Addition
  • 5-Vinylpyridine: Prone to nucleophilic attack (Michael-type additions) due to the electron-withdrawing pyridine core. It exhibits sluggish reactivity toward electrophilic epoxidation or halogenation.

  • 1-(5-Vinylpyridin-2-yl)azepane: Highly reactive toward electrophiles. Reactions such as epoxidation with mCPBA or bromination proceed rapidly due to the enamine-like electron density at the vinyl β-carbon.

Quantitative Data & Comparison Matrix

Property / Parameter5-Vinylpyridine Derivatives1-(5-Vinylpyridin-2-yl)azepaneMechanistic Driver
Electronic Nature Electron-deficient / NeutralHighly Electron-rich+M resonance from the azepane nitrogen
Heck Regioselectivity β-Arylation (Linear)α-Arylation (Branched)Steric control (neutral Pd) vs. Electronic control (cationic Pd)
Electrophilic Addition SluggishRapid (e.g., epoxidation)Increased nucleophilicity of the vinyl β-carbon
Polymerization Mode Anionic, Free-RadicalCationic, Controlled RadicalCarbanion destabilization / Carbocation stabilization by EDG

Self-Validating Experimental Protocols

To demonstrate the divergent reactivity, the following parallel protocols detail the regioselective Heck arylation of both substrate classes.

Workflow Start Select Vinylpyridine Substrate Sub1 5-Vinylpyridine (Electron-Deficient) Start->Sub1 Sub2 1-(5-Vinylpyridin-2-yl)azepane (Electron-Rich) Start->Sub2 Cond1 Neutral Pd Pathway Pd(OAc)2, PPh3, Et3N Sub1->Cond1 Steric Control Cond2 Cationic Pd Pathway Pd(OAc)2, dppp, AgOTf Sub2->Cond2 Electronic Control Prod1 β-Arylation (Linear Product) Cond1->Prod1 Prod2 α-Arylation (Branched Product) Cond2->Prod2

Parallel experimental workflows for regioselective Heck arylation based on substrate electronics.

Protocol A: Regioselective β-Arylation of 5-Vinylpyridine (Neutral Pathway)
  • Step 1 (Catalyst Activation): In a Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in anhydrous DMF. Causality: PPh₃ reduces Pd(II) to the active Pd(0) species while providing the necessary steric bulk to guide the incoming olefin.

  • Step 2 (Reagent Addition): Add 5-vinylpyridine (1.0 equiv), the aryl iodide (1.2 equiv), and triethylamine (2.0 equiv). Causality: Triethylamine serves as the base to neutralize the HI generated during the β-hydride elimination step, preventing catalyst poisoning.

  • Step 3 (Coupling): Heat the mixture to 90 °C for 12 hours.

  • Step 4 (Self-Validation): After aqueous workup, analyze the crude mixture via ¹H NMR. The protocol's success is validated by the presence of two distinct doublet signals between 7.0–8.0 ppm with a large coupling constant ( J≈16 Hz), confirming the exclusive formation of the trans-β-arylated product.

Protocol B: Regioselective α-Arylation of 1-(5-Vinylpyridin-2-yl)azepane (Cationic Pathway)
  • Step 1 (Cationic Pathway Initiation): Combine Pd(OAc)₂ (5 mol%), the bidentate ligand dppp (10 mol%), and AgOTf (1.2 equiv) in an anhydrous DMF/water mixture. Causality: AgOTf is the critical mediator; it abstracts the halide from the oxidative addition intermediate, forcing the generation of a highly electrophilic, cationic Pd(II) complex required for electron-rich olefins.

  • Step 2 (Reagent Addition): Add 1-(5-Vinylpyridin-2-yl)azepane (1.0 equiv) and the aryl halide (1.0 equiv). Causality: The electron-rich vinyl group polarizes the insertion step. The Pd atom attaches to the β-carbon, placing the aryl group at the α-carbon to stabilize the transition state via the electron-donating azepane group.

  • Step 3 (Coupling): Stir at 80 °C for 16 hours.

  • Step 4 (Self-Validation): Analyze the crude product via ¹H NMR. The protocol is validated by the appearance of two distinct doublet signals in the 5.5–6.0 ppm range ( J≈1.5 Hz), corresponding to the terminal methylene protons of the branched α-arylated product. The complete absence of J≈16 Hz trans-alkene signals confirms the total suppression of the neutral pathway.

References

  • Raggon, J. W., & Snyder, W. M. (2001). "A Reliable Multikilogram-Scale Synthesis of 2-Acetamido-5-Vinylpyridine Using Catalytic BINAP in a Modified Heck Reaction." Organic Process Research & Development. URL:[Link]

  • Mo, J., Xu, L., & Xiao, J. (2006). "The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors." Angewandte Chemie International Edition. URL:[Link]

  • Gillis, E. P., et al. (2012). "Slow release of organoboronic acids in cross-coupling reactions." US Patent 8338601B2.

Safety & Regulatory Compliance

Safety

1-(5-Vinylpyridin-2-yl)azepane proper disposal procedures

As a Senior Application Scientist, I have overseen the lifecycle management of numerous highly reactive heterocyclic compounds. 1-(5-Vinylpyridin-2-yl)azepane presents a unique set of logistical and safety challenges due...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the lifecycle management of numerous highly reactive heterocyclic compounds. 1-(5-Vinylpyridin-2-yl)azepane presents a unique set of logistical and safety challenges due to its dual-functional structure[1].

The molecule combines a basic, lipophilic azepane ring with a highly reactive 5-vinylpyridine moiety. The vinyl group is exceptionally susceptible to radical-initiated auto-polymerization—a violently exothermic process that can lead to rapid heat evolution, pressure buildup, and container rupture if not rigorously stabilized[2]. Furthermore, because the molecule contains multiple nitrogen atoms, its thermal degradation requires specialized environmental controls to prevent the release of deadly hydrogen cyanide (HCN) and nitrogen oxides (NOx)[2][3].

The following guide outlines the self-validating protocols required for the safe handling, spill response, and final disposal of 1-(5-Vinylpyridin-2-yl)azepane.

I. Quantitative Safety & Operational Parameters

Before initiating any disposal or cleanup procedures, laboratory personnel must understand the physical constraints of the material. The table below synthesizes the critical operational parameters required to prevent spontaneous reactions[2][4][5][6].

Operational ParameterSpecificationMechanistic Rationale
Storage Temperature ≤ -10°C (Freezer)Cold storage drastically reduces the kinetic energy available for the thermal auto-initiation of the vinyl group, preventing runaway polymerization[2].
Primary Glove Material Fluorinated rubber (Viton), ≥ 0.7 mmProvides >480 minutes of breakthrough resistance against highly lipophilic, skin-penetrating heterocyclic amines[4].
Spill Absorbent Inert siliceous material (Sand/Earth)Critical: Organic absorbents (like sawdust) can easily ignite due to the heat evolved from the spontaneous polymerization of the vinyl group[6].
Extinguishing Media Alcohol-resistant foam, CO₂, Dry ChemicalStandard water streams are inefficient due to the compound's low flash point and the risk of spreading the flammable liquid[6].

II. Spill Containment and Neutralization Workflow

In the event of a spill, the primary operational goal is to prevent auto-polymerization, mitigate inhalation risks, and avoid environmental contamination. Because vinylpyridines are toxic to aquatic life with long-lasting effects, no material may enter the sanitary sewer system[2][3].

Step-by-Step Execution:

  • Immediate Isolation: Evacuate the immediate area to a minimum radius of 50 meters. Vinylpyridine derivatives pose an immediate inhalation hazard and can form explosive vapor concentrations in low areas[4][6].

  • Ignition Elimination: Deactivate all electrical equipment and local heat sources. Use non-sparking tools exclusively to prevent vapor ignition[2].

  • PPE Donning: Equip a NIOSH-approved full-face respirator with organic vapor cartridges, fluorinated rubber gloves, and a chemical-resistant suit[4].

  • Inert Containment: Surround and cover the spill with dry sand or earth. Do not use combustible materials, as the exothermic heat of polymerization can trigger secondary fires[6].

  • Collection & Stabilization: Wet-brush or use an electrically protected (explosion-proof) vacuum to collect the absorbed waste[4][7]. Place the material into a compatible, sealable secondary container (e.g., high-density polyethylene).

SpillResponse Start Spill Detected 1-(5-Vinylpyridin-2-yl)azepane Evac 1. Evacuate & Isolate (50m radius) Start->Evac PPE 2. Don Advanced PPE (Respirator, Fluoro-rubber) Evac->PPE Contain 3. Containment (Inert Sand/Earth) PPE->Contain Collect 4. Collection (Non-sparking tools) Contain->Collect Store 5. Temporary Storage (Vented, Cold, Segregated) Collect->Store Dispose 6. RCRA Incineration (Afterburner & Scrubber) Store->Dispose

Step-by-step spill response and disposal workflow for 1-(5-Vinylpyridin-2-yl)azepane.

III. Standard Operating Procedure (SOP) for Final Disposal

Because 1-(5-Vinylpyridin-2-yl)azepane is environmentally persistent and resistant to standard chemical degradation, direct disposal into drains or standard landfills is strictly prohibited[2]. The only scientifically validated method for total destruction is controlled, high-temperature incineration[7].

Step-by-Step Execution:

  • Waste Segregation: Isolate the chemical waste from strong oxidizers, strong acids, strong bases, and peroxides. Contact with these incompatible materials can violently initiate polymerization[2][3].

  • Stabilization Verification: Ensure the waste mixture contains an adequate radical inhibitor (such as 4-tert-butylcatechol or hydroquinone) before preparing it for transport. Uninhibited vinylpyridines can polymerize during transit, bursting their containers[4].

  • Licensed Transfer: Transfer the sealed, clearly labeled containers to a licensed Resource Conservation and Recovery Act (RCRA) hazardous waste facility[7].

  • Thermal Destruction (Incineration): The compound must be dissolved in a combustible solvent and incinerated in a dual-chamber chemical incinerator[7].

    • Primary Chamber: Destroys the organic framework at temperatures exceeding 1000°C.

    • Secondary Chamber & Scrubber: This is a non-negotiable requirement. The combustion of the azepane and pyridine rings generates toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN). An alkaline scrubber and catalytic afterburner are required to neutralize these effluents before atmospheric release[2][3].

Incineration Waste Chemical Waste (Vinylpyridine deriv.) Combust Combustion Chamber (>1000°C + Solvent) Waste->Combust Gases Toxic Effluent Gases (NOx, CO, HCN) Combust->Gases Scrubber Alkaline Scrubber & Catalytic Afterburner Gases->Scrubber Safe Safe Exhaust (N2, CO2, H2O) Scrubber->Safe

High-temperature incineration and exhaust scrubbing pathway for nitrogenous waste.

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Handling

Personal protective equipment for handling 1-(5-Vinylpyridin-2-yl)azepane

Advanced Safety and Operational Guide for Handling 1-(5-Vinylpyridin-2-yl)azepane As a Senior Application Scientist, I approach chemical handling not just as a set of rules, but as a system of predictable molecular behav...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 1-(5-Vinylpyridin-2-yl)azepane

As a Senior Application Scientist, I approach chemical handling not just as a set of rules, but as a system of predictable molecular behaviors. Handling bifunctional molecules like 1-(5-Vinylpyridin-2-yl)azepane requires a nuanced, highly rigorous approach to laboratory safety. This compound merges two distinct chemical hazards: a polymerizable vinylpyridine moiety and a highly basic, corrosive azepane (hexamethyleneimine) ring[1].

Understanding the causality behind these hazards is the key to protecting yourself and your laboratory infrastructure.

  • The Azepane Hazard: Azepane derivatives are strong cyclic secondary amines. They cause rapid liquefactive necrosis upon dermal contact and severe respiratory irritation.

  • The Vinylpyridine Hazard: The vinyl group is prone to spontaneous, exothermic free-radical polymerization if the inhibitor is depleted or if exposed to heat/light[1][2]. Furthermore, pyridine derivatives are highly skin-permeable systemic toxins and lachrymators.

Because of this dual-threat profile, standard laboratory PPE is fundamentally inadequate. The basic amine readily degrades standard elastomers, while the pyridine ring acts as a permeation enhancer.

Personal Protective Equipment (PPE) Specification Matrix

To establish a self-validating safety system, PPE selection must be grounded in chemical compatibility data. Do not rely on standard nitrile gloves, as pyridine derivatives will permeate them in minutes.

PPE ComponentRecommended MaterialBreakthrough TimeMechanistic Rationale
Primary Gloves Butyl Rubber (0.3 mm)> 240 minHighly resistant to basic amines and pyridine derivatives. Prevents rapid structural degradation and permeation.
Secondary Gloves Nitrile (0.1 mm)< 5 minWorn under butyl gloves. Acts solely as a contamination indicator and provides baseline dexterity.
Eye Protection Non-vented Goggles & Face ShieldN/APrevents vapor-induced lachrymation from the pyridine moiety and splash necrosis from the azepane base.
Respirator NIOSH OV/AG CartridgeN/ARequired if handling outside a fume hood. Organic Vapor/Acid Gas cartridges capture volatile pyridine fumes.
Lab Coat Flame-Resistant (FR) NomexN/AProtects against potential thermal hazards in the event of runaway polymerization.

Standard Operating Procedure: Handling & Reaction Setup

This protocol ensures safe mechanical transfer while mitigating the risk of spontaneous polymerization and exposure[2]. Every step is designed to be self-validating.

Step 1: Pre-Operational Validation

  • Verify the fume hood face velocity is operating strictly between 80–120 feet per minute (fpm).

  • Perform a pneumatic inflation test on your Butyl rubber gloves to verify the absence of micro-punctures before handling the reagent.

Step 2: Inhibitor & Temperature Verification

  • Ensure the reagent bottle has been stored at -20°C to suppress reactivity[1].

  • Verify the presence of a polymerization inhibitor (typically 0.1 wt. % p-tert-butylcatechol or hydroquinone) before warming the vessel to room temperature[1][2].

Step 3: Atmospheric Purging

  • Flush the reaction vessel with ultra-high purity Argon. Oxygen and UV light can trigger radical polymerization of the vinyl group, leading to a dangerous pressure buildup[2].

Step 4: Mechanical Transfer

  • Use a gas-tight glass syringe fitted with a Luer-lock PTFE needle.

  • Causality Note: Do not use standard polypropylene or plastic syringes. The azepane moiety can extract plasticizers, which will contaminate your reagent and degrade the syringe barrel.

Step 5: Post-Transfer Quenching

  • Immediately rinse all transfer needles and syringes with a 5% aqueous citric acid solution. This safely neutralizes the basic azepane ring before standard organic solvent washing, preventing volatile cross-contamination in your waste carboys.

Emergency Spill Response & Decontamination

In the event of a spill, the primary threats are inhalation toxicity and the risk of uncontrolled polymerization. Follow this validated workflow to regain control of the environment.

SpillResponse Start Spill Detected Evacuate Evacuate & Assess (Check LEL & Toxicity) Start->Evacuate PPE Don Level B PPE (SCBA + Butyl Suit) Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Neutralize Base (Dilute Citric Acid) Contain->Neutralize Collect Collect Waste (Seal in HDPE) Neutralize->Collect Decon Decontaminate Area (Ventilate & Wash) Collect->Decon Report Incident Report Decon->Report

Workflow for 1-(5-Vinylpyridin-2-yl)azepane spill response and decontamination.

Spill Cleanup Methodology:

  • Evacuate and Ventilate: Clear the immediate area and maximize fume hood exhaust. Do not attempt cleanup without a respirator if the spill is outside the hood.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use sawdust, as the highly basic amine can react exothermically with organic matter.

  • Neutralization: Carefully spray the absorbed spill with a weak acid (e.g., dilute citric acid or sodium bisulfate) to neutralize the azepane moiety and suppress its vapor pressure.

  • Collection: Scoop the neutralized matrix using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

Disposal & Waste Management

Proper segregation is critical to prevent violent chemical interactions in the waste stream.

  • Segregation Rule 1: Never mix with strong acids (e.g., HCl, H2SO4). The acid-base neutralization with the azepane ring is highly exothermic and can boil the solvent, aerosolizing the toxic pyridine moiety.

  • Segregation Rule 2: Keep strictly away from radical initiators (e.g., AIBN, peroxides) to prevent runaway polymerization of the vinylpyridine group[2].

  • Final Disposal: Label the container explicitly as "Toxic, Corrosive, Flammable Liquid - Contains Amines/Pyridines" and dispose of via a certified hazardous waste contractor for high-temperature incineration.

Sources

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